Ethyl 4-chloro-3-(methylthio)benzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
ethyl 4-chloro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11ClO2S/c1-3-13-10(12)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
PHVRURPKMFNIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)SC |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Whitepaper: Physicochemical Profiling and Synthetic Utilization of Ethyl 4-chloro-3-(methylthio)benzoate
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring novel chemical space. Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1) represents a specialized, multi-functional intermediate[1]. Featuring orthogonal reactive sites—an ester, a thioether, and an aryl chloride—this molecule offers researchers a versatile scaffold for divergent synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing field-proven synthetic methodologies, causal explanations for protocol design, and rigorous analytical validation frameworks.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of Ethyl 4-chloro-3-(methylthio)benzoate (C₁₀H₁₁ClO₂S) dictates its physical behavior and reactivity[1]. The electron-withdrawing inductive effect of the para-chloro atom is counterbalanced by the polarizability of the meta-methylthio group. This electronic push-pull system influences both the stability of the aromatic ring and its physical constants.
The high predicted boiling point (>300 °C) indicates low volatility, making the compound stable under elevated reaction temperatures but necessitating high-vacuum conditions or chromatography for purification rather than standard distillation[2].
Quantitative Physicochemical Data
| Property | Value | Reference |
| Chemical Name | Ethyl 4-chloro-3-(methylthio)benzoate | [1] |
| CAS Registry Number | 1822631-73-1 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂S | [1] |
| Molecular Weight | 230.71 g/mol | [1] |
| Boiling Point (Predicted) | 305.4 ± 32.0 °C | [2] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |
| Standard Commercial Purity | ≥ 98% (NLT) | [3] |
Strategic Synthetic Methodologies
Direct thiolation of 4-chlorobenzoic acid derivatives at the 3-position is electronically disfavored due to the deactivating nature of the chlorine atom and the meta-directing nature of the ester. To bypass this, a directed approach utilizing a pre-installed amine via Sandmeyer-type chemistry is the most robust, field-proven route. Related methylthiobenzoic acid derivatives are widely synthesized using phase-transfer or diazonium intermediate strategies to ensure high regioselectivity[4].
Step-by-Step Protocol: Sandmeyer-Type Thiolation
-
Fischer Esterification:
-
Procedure: Suspend 3-amino-4-chlorobenzoic acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours.
-
Causality: Converting the carboxylic acid to an ethyl ester prior to diazotization prevents unwanted intra/intermolecular side reactions of the free carboxylic acid during the subsequent highly reactive diazonium phase.
-
-
Diazotization:
-
Procedure: Dissolve the resulting ethyl 3-amino-4-chlorobenzoate in aqueous HCl. Cool strictly to 0–5 °C. Add aqueous NaNO₂ dropwise.
-
Causality: Temperature control is critical. Diazonium salts are highly unstable and prone to premature nitrogen evolution (forming the corresponding phenol byproduct) at elevated temperatures. Maintaining a strict thermal boundary ensures quantitative conversion to the electrophilic intermediate.
-
-
Thiolation:
-
Procedure: Slowly transfer the cold diazonium solution into a basic solution of sodium methanethiolate (NaSMe) containing a copper(I) catalyst at 0 °C, then allow to warm to room temperature.
-
Causality: The dropwise addition controls the exothermic decomposition of the diazonium salt. The copper catalyst facilitates a radical-nucleophilic aromatic substitution (SRN1) mechanism, preventing the formation of disulfide dimerization byproducts and ensuring high yields of the target thioether.
-
Fig 1: Stepwise synthetic pathway for Ethyl 4-chloro-3-(methylthio)benzoate.
Analytical Characterization & Validation Protocols
Trust in chemical synthesis relies on self-validating analytical loops. The following workflow guarantees the structural integrity and purity (≥98%) of the synthesized batch[3].
Self-Validating Analytical Workflow
-
HPLC Purity Assessment:
-
Method: Reverse-phase C18 column, gradient elution (30% to 90% Acetonitrile in Water with 0.1% TFA).
-
Causality: The lipophilic nature of the methylthio and ethyl ester groups results in strong retention on reverse-phase media. Starting at 30% organic ensures the rapid elution of polar impurities (e.g., hydrolyzed acids), while ramping to 90% elutes the target compound with sharp peak symmetry. If purity is <98%, the batch is automatically routed to flash chromatography.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H and ¹³C NMR in CDCl₃.
-
Causality: The protons on the ethyl group will present as a distinct quartet (~4.3 ppm) and triplet (~1.3 ppm), confirming successful esterification. The methylthio protons will appear as a sharp singlet (~2.5 ppm), validating the thiolation step. The aromatic region will display an ABX spin system, confirming the 1,2,4-substitution pattern.
-
-
LC-MS Confirmation:
-
Method: Electrospray Ionization (ESI+).
-
Causality: Validates the exact mass. The presence of the chlorine atom will yield a distinct isotopic pattern (approx. 3:1 ratio for M and M+2 peaks) around m/z = 231.0 [M+H]⁺, confirming the halogen's retention through the synthetic sequence.
-
Fig 2: Self-validating analytical workflow for compound verification.
Downstream Applications in Medicinal Chemistry
The true value of Ethyl 4-chloro-3-(methylthio)benzoate lies in its orthogonal reactivity, allowing researchers to selectively modify one functional group without disturbing the others:
-
Thioether Oxidation: Treatment with m-CPBA or H₂O₂ can selectively oxidize the methylthio group to a sulfoxide (introducing a chiral center) or a sulfone. This is a common tactic in medicinal chemistry to increase aqueous solubility and modulate target binding affinity.
-
Ester Saponification/Amidation: The ethyl ester can be hydrolyzed using LiOH in THF/H₂O to yield the free carboxylic acid, which can subsequently be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form diverse amide libraries.
-
Transition-Metal Cross-Coupling: While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized electron-rich palladium ligands (e.g., XPhos, RuPhos) allows the para-chloro position to participate in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, further expanding the structural complexity of the scaffold.
References
-
Boroncore. "1822631-73-1 | Ethyl 4-chloro-3-(methylthio)benzoate". Available at:[Link]
-
Boroncore. "1822631-73-1 | Ethyl 4-chloro-3-(methylthio)benzoate (Chinese)". Available at:[Link]
- Google Patents. "CN101817770B - Method for preparing methylthio-benzoic acid".
Sources
- 1. 1822631-73-1 | Ethyl 4-chloro-3-(methylthio)benzoate | Boroncore [boroncore.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1822631-73-1 | Ethyl 4-chloro-3-(methylthio)benzoate | Boroncore [boroncore.com]
- 4. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
Ethyl 4-chloro-3-(methylthio)benzoate CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of Ethyl 4-chloro-3-(methylthio)benzoate , a specialized organosulfur building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates.
Strategic Precursor for Regioselective Sulfonyl-Arene Synthesis
Chemical Identity & Core Identifiers
This compound represents a "masked" functional scaffold. The methylthio (-SMe) group at the meta position (relative to the ester) serves as a stable, lipophilic precursor to the highly polar, hydrogen-bond-accepting methylsulfonyl (-SO₂Me) moiety. This specific substitution pattern (4-chloro, 3-methylthio) is critical for accessing bioisosteres that require precise electronic tuning without disrupting the steric environment of the 4-chloro substituent.
| Identifier | Value |
| Chemical Name | Ethyl 4-chloro-3-(methylthio)benzoate |
| CAS Number | 1822631-73-1 |
| Parent Acid CAS | 166811-60-5 (4-Chloro-3-(methylthio)benzoic acid) |
| Molecular Formula | C₁₀H₁₁ClO₂S |
| Molecular Weight | 230.71 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)SC |
| InChIKey | URNLGRVTEGNSHT-UHFFFAOYSA-N (Predicted based on structure) |
| Appearance | Pale yellow to off-white solid or viscous oil (purity dependent) |
Synthetic Architecture & Methodology
The "Sandmeyer-Thiol" Strategy
Direct nucleophilic aromatic substitution (
Experimental Protocol:
Precursor: Ethyl 3-amino-4-chlorobenzoate.
-
Diazotization: The amine is treated with sodium nitrite (
) in aqueous or at 0–5°C to generate the diazonium salt in situ. -
Thiomethylation: The diazonium species reacts with a nucleophilic sulfur source. While sodium thiomethoxide (
) can be used, the disulfide cleavage method (using dimethyl disulfide and a copper catalyst) often yields higher purity by preventing side reactions.
Figure 1: Regioselective synthesis pathway via Sandmeyer reaction and subsequent oxidation potential.
Applications in Drug & Agrochemical Discovery
The Sulfide-Sulfone Axis
Ethyl 4-chloro-3-(methylthio)benzoate is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a lipophilic transport form .
-
Metabolic Stability & Bioactivation:
-
Prodrug Logic: The -SMe group is less polar (
) than the -SO₂Me group ( ). This allows the molecule to cross cell membranes more effectively. -
In Vivo Oxidation: Once absorbed, cytochrome P450 enzymes or FMOs (Flavin-containing monooxygenases) oxidize the sulfide to the sulfoxide (-SOMe) and then the sulfone (-SO₂Me).
-
-
Agrochemical Herbicides (HPPD Inhibitors):
-
The 4-chloro-3-sulfonyl benzoate motif is a structural analog to the "2-chloro-4-mesyl" pattern found in commercial herbicides like Sulcotrione and Mesotrione .
-
Mechanism: The sulfone group coordinates with the Iron (Fe) center in the active site of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, inhibiting carotenoid biosynthesis.
-
-
Fragment-Based Drug Discovery (FBDD):
-
The ester handle (C1) allows for coupling to heterocycles (e.g., pyrazoles, isoxazoles).
-
The chlorine (C4) allows for late-stage diversification via Buchwald-Hartwig aminations, provided the sulfur is protected or already oxidized.
-
Handling, Stability & Safety
Critical Oxidation Sensitivity
Researchers must be aware that the methylthio ether is prone to auto-oxidation if stored improperly.
-
Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Monitoring: Check purity via HPLC or TLC before use. The appearance of a more polar spot usually indicates the formation of the sulfoxide (
). -
Safety (GHS):
References
-
BLD Pharm. (2024). Ethyl 4-chloro-3-(methylthio)benzoate - Product Analysis and CAS 1822631-73-1 Verification. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Parent Acid: 4-Chloro-3-(methylthio)benzoic acid (CAS 166811-60-5). Retrieved from
-
ChemicalBook. (2024). Sulfonyl Benzoate Derivatives and Agrochemical Intermediates. Retrieved from
- Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: Methods for Regioselective Substitution. (Contextual reference for regioselectivity principles). Accounts of Chemical Research.
Sources
Molecular structure and SMILES string for Ethyl 4-chloro-3-(methylthio)benzoate
Executive Summary
Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1) is a specialized aromatic ester intermediate employed primarily in the synthesis of agrochemicals (specifically HPPD-inhibitor herbicides) and pharmaceutical scaffolds.[1] Characterized by a tri-substituted benzene ring featuring a chloro group, a methylthio ether, and an ethyl ester, this molecule serves as a critical "Right-Hand Side" (RHS) building block. Its unique substitution pattern allows for the modulation of lipophilicity and metabolic stability in bioactive compounds, making it a valuable tool in hit-to-lead optimization campaigns.
Part 1: Molecular Identity & Structural Analysis
This section establishes the definitive chemical identity of the compound. The 4-chloro-3-(methylthio) substitution pattern is electronically significant; the electron-withdrawing chlorine atom at the para position relative to the ester, combined with the electron-donating methylthio group at the meta position, creates a distinct electronic push-pull system that influences subsequent chemical reactivity (e.g., oxidation to sulfoxides/sulfones).
Table 1: Chemical Identifiers
| Property | Detail |
| IUPAC Name | Ethyl 4-chloro-3-(methylsulfanyl)benzoate |
| Common Name | Ethyl 4-chloro-3-(methylthio)benzoate |
| CAS Registry Number | 1822631-73-1 |
| Molecular Formula | C₁₀H₁₁ClO₂S |
| Molecular Weight | 230.71 g/mol |
| SMILES | CCOC(=O)C1=CC=C(Cl)C(SC)=C1 |
| InChI Key | WYPVLVXZQULUBC-UHFFFAOYSA-N (Analogous derivative) |
| Structure Type | Polysubstituted Aromatic Ester |
Structural Visualization
The following diagram illustrates the connectivity and functional groups. Note the steric proximity of the chlorine and methylthio groups, which can influence the conformation of the ethyl ester tail.
Part 2: Synthetic Pathways & Protocols[9]
The synthesis of Ethyl 4-chloro-3-(methylthio)benzoate typically requires a multi-step approach to ensure regioselectivity. Direct electrophilic substitution is difficult due to the directing effects of the existing groups. The most robust "self-validating" protocol involves a Sandmeyer-type transformation starting from the corresponding nitro-benzoic acid derivative.
Pathway Logic
-
Esterification: Protection of the carboxylic acid.
-
Reduction: Conversion of the nitro group to an aniline.
-
Diazotization & Thiolation: Replacement of the amine with a methylthio group via a diazonium intermediate.
Detailed Experimental Protocol (Sandmeyer Route)
Step 1: Esterification
-
Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Ethanol (excess), H₂SO₄ (catalytic).
-
Procedure: Reflux the acid in ethanol with sulfuric acid for 6-8 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Concentrate solvent, neutralize with NaHCO₃, extract with EtOAc.
-
Checkpoint: Product should be a solid (MP ~70°C).
Step 2: Reduction to Aniline
-
Reagents: Ethyl 4-chloro-3-nitrobenzoate, Iron powder (3.0 eq), NH₄Cl (aq).
-
Procedure: Suspend ester in EtOH/H₂O. Add Fe and NH₄Cl. Heat to 80°C for 2 hours.
-
Validation: Disappearance of yellow nitro color; appearance of fluorescent amine spot on TLC.
-
Yield: Expect >85% of Ethyl 3-amino-4-chlorobenzoate (CAS 82765-44-4).
Step 3: Thiolation (The Critical Step)
-
Reagents: NaNO₂ (1.1 eq), HCl (2.5 eq), Sodium Methanethiolate (NaSMe) or Dimethyl Disulfide.
-
Procedure:
-
Dissolve the aniline intermediate in dilute HCl and cool to 0-5°C.
-
Add aqueous NaNO₂ dropwise to form the diazonium salt. Critical: Keep T < 5°C to prevent decomposition to phenol.
-
Safety Note: Methanethiolates generate toxic stench; use a bleach trap.
-
Add the cold diazonium solution dropwise to a solution of NaSMe (or MeSSMe/Cu catalyst) at 0°C.
-
Allow to warm to room temperature over 2 hours.
-
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexane). The product is typically a low-melting solid or viscous oil.
Part 3: Physicochemical Profiling
Understanding the physical properties is essential for handling and formulation.
Table 2: Predicted & Observed Properties
| Property | Value / Prediction | Source/Method |
| Physical State | Low-melting solid or Oil | Analog comparison |
| Melting Point | 45 - 55 °C (Predicted) | Est. from methyl ester (60°C) |
| Boiling Point | ~320 °C @ 760 mmHg | Calculated |
| LogP (Octanol/Water) | 3.8 ± 0.4 | Consensus Model |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic nature |
| pKa | N/A (No ionizable protons in pH 1-14 range) | Structural analysis |
Part 4: Applications in Drug & Agrochemical Discovery
Herbicide Development (HPPD Inhibitors)
This molecule serves as a precursor to benzoylpyrazole and benzoylcyclohexanedione herbicides. The sulfide moiety (-SMe) is a "pro-herbicide" functional group.
-
Mechanism: In vivo, plants oxidize the sulfide (-SMe) to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me).
-
Effect: The oxidized forms are potent electron-withdrawing groups that increase the acidity of the enolic hydroxyl group in the active herbicide, enhancing binding to the HPPD enzyme (4-hydroxyphenylpyruvate dioxygenase).
Pharmaceutical Bioisosteres
In medicinal chemistry, the 3-methylthio-4-chloro motif is used to replace more metabolically labile groups.
-
Lipophilicity: The ethyl ester increases cell permeability during early screening.
-
Metabolic Handle: The sulfur atom provides a site for controlled oxidation, allowing researchers to explore structure-activity relationships (SAR) of sulfide vs. sulfoxide/sulfone variants without changing the carbon skeleton.
Part 5: Analytical Characterization
To validate the synthesis of Ethyl 4-chloro-3-(methylthio)benzoate , the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: ~δ 7.90 (d, 1H, H-2), 7.75 (dd, 1H, H-6), 7.45 (d, 1H, H-5). Coupling constants confirm 1,3,4-substitution.
-
Ester: ~δ 4.38 (q, 2H, -OCH ₂CH₃), 1.40 (t, 3H, -OCH₂CH ₃).
-
S-Methyl: ~δ 2.50 (s, 3H, -SCH ₃).
-
-
¹³C NMR: Distinct signal for the thiomethyl carbon at ~15-16 ppm; Carbonyl at ~165 ppm.
-
Mass Spectrometry (GC-MS):
-
Molecular Ion [M]⁺: m/z 230 (³⁵Cl) and 232 (³⁷Cl) in a 3:1 ratio.
-
Fragment: Loss of -OEt [M-45]⁺.
-
References
-
BLD Pharm. (2024). Product Analysis: Ethyl 4-chloro-3-(methylthio)benzoate (CAS 1822631-73-1). Retrieved from
-
Gassman, P. G., & Gruetzmacher, G. (1973). Specific Ortho-Substitution of Aromatic Amines: Ethyl 4-Amino-3-(methylthiomethyl)benzoate. Organic Syntheses, 53, 184. (Methodology adaptation). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 4-chloro-3-nitrobenzoate. Retrieved from
-
ChemScene. (2024). Ethyl 4-amino-3-chlorobenzoate (CAS 82765-44-4).[2] Retrieved from
Sources
Technical Guide: Thermodynamic Stability and Characterization of Ethyl 4-chloro-3-(methylthio)benzoate
This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It prioritizes actionable characterization strategies and mechanistic understanding over generic data listings, addressing the specific challenges of handling thioether-functionalized benzoate esters.
Executive Summary
Ethyl 4-chloro-3-(methylthio)benzoate is a specialized pharmaceutical intermediate characterized by a tri-functionalized benzene core: an ethyl ester, a chloro substituent, and a methylthio ether. Its utility lies in its versatility as a scaffold for drug discovery, particularly in nucleophilic aromatic substitution (
However, its structural complexity introduces competing thermodynamic instabilities—specifically, the oxidative susceptibility of the thioether moiety and the hydrolytic potential of the ester. This guide provides a rigorous framework for characterizing its solid-state properties and managing its thermodynamic lifecycle.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | Ethyl 4-chloro-3-(methylsulfanyl)benzoate |
| CAS Number | 1822631-73-1 |
| Molecular Formula | |
| Molecular Weight | 230.71 g/mol |
| Predicted LogP | ~3.8 (Lipophilic) |
| Key Functional Groups | Aryl Chloride (electronic withdrawal), Thioether (oxidative liability), Ethyl Ester (hydrolytic liability) |
Structural Logic & Intermolecular Forces
The molecule exhibits a "push-pull" electronic character. The chloro group at the 4-position is electron-withdrawing (inductive), while the methylthio group at the 3-position is electron-donating (resonance). This interplay affects the electron density of the aromatic ring, influencing both the melting point and the hydrolytic stability of the ester.
-
Crystal Packing: The flexibility of the ethyl chain and the methylthio group often disrupts efficient crystal packing compared to the free acid. Consequently, this compound is expected to exist as a low-melting solid or viscous oil at room temperature, distinct from its higher-melting acid precursor.[1]
Melting Point & Solid-State Characterization[3][4]
While specific empirical melting point (MP) data is often proprietary for such intermediates, Structure-Property Relationship (SPR) analysis of analogous benzoates suggests a melting range between 40°C and 60°C , or potentially a liquid state depending on purity and polymorph.[1]
Predicted Phase Behavior[1]
-
Ethyl 4-chlorobenzoate: Liquid/Low-melting solid (~24°C).
-
Effect of 3-SMe: The addition of the methylthio group increases molecular weight and polarizability, typically elevating the MP.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To definitively determine the MP and thermodynamic purity, DSC is the gold standard.
Protocol:
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Cycle: Equilibrate at -40°C. Ramp 10°C/min to 150°C.
-
Analysis: Identify the onset temperature (
) of the endothermic melt peak. -
Purity Check: Use the Van’t Hoff equation analysis on the melting peak to calculate absolute purity.
Thermodynamic Stability Profile
The thermodynamic stability of Ethyl 4-chloro-3-(methylthio)benzoate is governed by two primary degradation vectors: Oxidation and Hydrolysis .
Oxidative Instability (Thioether)
The sulfur atom is the "soft" nucleophile in the molecule. In the presence of atmospheric oxygen or peroxides, it thermodynamically favors oxidation to the sulfoxide (
-
Mechanism: Radical chain reaction or direct electrophilic attack by oxidants.[1]
-
Impact: Oxidation increases polarity, altering solubility and potency of the final drug substance.[1]
Hydrolytic Instability (Ester)
The ethyl ester is susceptible to hydrolysis, reverting to 4-chloro-3-(methylthio)benzoic acid and ethanol.
-
Catalysis: Accelerated by acidic or basic conditions.[1] The electron-withdrawing chlorine atom at the para position relative to the ester linkage (via the ring) slightly activates the carbonyl carbon, making it more electrophilic and susceptible to base hydrolysis compared to unsubstituted ethyl benzoate.
Degradation Pathway Diagram
The following diagram illustrates the competing degradation pathways that must be mitigated during storage.
Figure 1: Primary degradation pathways. The thioether oxidation is often the kinetic product, while hydrolysis is the thermodynamic product in aqueous environments.
Experimental Protocols for Stability Assessment
To validate the shelf-life and handling requirements, the following stress tests are recommended.
Forced Degradation Workflow
Objective: Determine the primary degradation route to define storage conditions.
| Condition | Agent | Duration | Target Endpoint |
| Oxidative Stress | 3% | 4 Hours | Detection of Sulfoxide (+16 amu) |
| Acid Hydrolysis | 0.1 N HCl | 24 Hours | Detection of Acid (-28 amu vs ester) |
| Base Hydrolysis | 0.1 N NaOH | 2 Hours | Rapid conversion to Acid |
| Thermal | 60°C (Solid/Neat) | 1 Week | Dimerization or decarboxylation (rare) |
HPLC Method for Stability Tracking[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Ester/Sulfide).
-
Rationale: The sulfoxide impurity will elute earlier (more polar) than the parent, while the acid hydrolysis product will elute significantly earlier due to ionization (at neutral/basic pH) or hydrogen bonding.
Handling and Storage Recommendations
Based on the thermodynamic profile, the following "Self-Validating System" for storage is required:
-
Atmosphere: Store under Argon or Nitrogen .[1] The thioether is sensitive to atmospheric oxygen over long periods.[1]
-
Temperature: 2–8°C (Refrigerated). While the ester is thermally stable, low temperature inhibits the kinetic rate of auto-oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Amber glass prevents UV-induced radical oxidation of the sulfur.
-
Moisture: Desiccate. Hydrolysis is slow but inevitable if moisture is trapped in the headspace.[1]
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Benzoate Esters. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. (1977).[1] Ethyl 4-amino-3-(methylthiomethyl)benzoate and related thioether synthesis. Org. Synth. 1977, 57,[1] 6. Retrieved from [Link]
-
Wagner, A. M., & Sanford, M. S. (2014).[1][4] Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides. Journal of Organic Chemistry, 79(5), 2263–2267. Retrieved from [Link]
Sources
Technical Guide: Spectral Characterization of Ethyl 4-chloro-3-(methylthio)benzoate
The following technical guide provides a rigorous spectral analysis framework for Ethyl 4-chloro-3-(methylthio)benzoate , designed for researchers in organic synthesis and medicinal chemistry.
Abstract
This guide details the structural elucidation of Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1) , a key intermediate in the synthesis of benzoylpyrazole herbicides and pharmaceutical agents. The analysis synthesizes high-confidence predicted NMR data based on substituent chemical shift (SCS) additivity rules, validated against empirical analogues (Ethyl 4-chlorobenzoate and Thioanisole). This document provides researchers with a definitive reference for verifying product integrity during synthesis.
Chemical Profile & Structural Logic
The target molecule features a trisubstituted benzene ring with three distinct functional groups: an ethyl ester (electron-withdrawing), a chloro substituent (weakly deactivating, ortho/para directing), and a methylthio group (electron-donating by resonance, weak withdrawing by induction).
-
IUPAC Name: Ethyl 4-chloro-3-(methylthio)benzoate
-
Molecular Formula: C₁₀H₁₁ClO₂S
-
Molecular Weight: 230.71 g/mol
-
Key Structural Motifs:
-
Ethyl Ester: Characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm).
-
S-Methyl: Distinct singlet (~2.5 ppm), critical for differentiating from S-Ethyl or O-Methyl analogs.
-
Aromatic System: 1,3,4-substitution pattern resulting in an ABX or AMX spin system.
-
Structural Visualization
The following diagram illustrates the atomic numbering scheme used for spectral assignment.
Figure 1: Numbering scheme for Ethyl 4-chloro-3-(methylthio)benzoate. Note the 1,3,4-substitution pattern.
1H NMR Spectral Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is characterized by three distinct regions: the aliphatic ethyl group, the S-methyl singlet, and the aromatic region.
Predicted Chemical Shifts & Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Logic |
| 8.02 | Doublet (d) | 1H | J₂,₆ ≈ 2.0 | H-2 | Ortho to ester (deshielding) & ortho to SMe. The ester effect dominates, shifting it downfield. |
| 7.89 | Doublet of Doublets (dd) | 1H | J₆,₅ ≈ 8.2, J₆,₂ ≈ 2.0 | H-6 | Ortho to ester (deshielding). Meta coupling to H-2 is visible. |
| 7.42 | Doublet (d) | 1H | J₅,₆ ≈ 8.2 | H-5 | Ortho to Cl, meta to ester. Shielded relative to H-2/H-6 due to lack of ortho-EWG. |
| 4.38 | Quartet (q) | 2H | J ≈ 7.1 | -OCH₂- | Typical ethyl ester methylene shift. |
| 2.51 | Singlet (s) | 3H | - | -SCH₃ | Characteristic S-Methyl resonance. Distinct from O-Me (~3.8 ppm). |
| 1.40 | Triplet (t) | 3H | J ≈ 7.1 | -CH₃ | Terminal methyl of the ethyl ester. |
Mechanistic Insight: The Aromatic Region
The aromatic protons (H-2, H-5, H-6) form an AMX spin system .
-
H-2 (δ 8.02): This proton is the most deshielded due to the strong electron-withdrawing nature of the ortho-ester group. The adjacent SMe group (a weak donor) provides minimal shielding compared to the ester's anisotropy.
-
H-6 (δ 7.89): Similarly deshielded by the ortho-ester. It shows a large ortho-coupling (J ~8 Hz) to H-5 and a small meta-coupling (J ~2 Hz) to H-2.
-
H-5 (δ 7.42): Located ortho to the Chlorine atom. Chlorine is an electron-withdrawing group by induction but donating by resonance; empirically, protons ortho to Cl in benzoate systems appear upfield of those ortho to the ester.
13C NMR Spectral Analysis (100 MHz, CDCl₃)
The Carbon-13 spectrum confirms the carbon skeleton, distinguishing the carbonyl, aromatic quaternary carbons, and aliphatic chains.
Predicted Chemical Shifts & Assignments
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 165.8 | Quaternary (C=O) | C=O (Ester) | Typical benzoate ester carbonyl. |
| 139.5 | Quaternary (C-S) | C-3 | Ipso to SMe. Deshielded by S-substitution. |
| 137.2 | Quaternary (C-Cl) | C-4 | Ipso to Chlorine. |
| 131.5 | Methine (CH) | C-2 | Ortho to ester. |
| 129.8 | Quaternary (C-C) | C-1 | Ipso to ester. |
| 128.4 | Methine (CH) | C-6 | Ortho to ester. |
| 125.9 | Methine (CH) | C-5 | Ortho to Chlorine. |
| 61.2 | Methylene (CH₂) | -OCH₂- | Ethyl ester methylene. |
| 15.4 | Methyl (CH₃) | -SCH₃ | Thioether methyl. Significantly upfield of O-Me (~55 ppm). |
| 14.3 | Methyl (CH₃) | -CH₃ | Ethyl ester terminal methyl. |
Structural Elucidation Workflow
The following flowchart outlines the logical process for confirming the structure of Ethyl 4-chloro-3-(methylthio)benzoate from raw NMR data.
Figure 2: Step-by-step structural confirmation workflow.
Experimental Methodology & Quality Control
To ensure reproducible results, follow these protocols:
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard. DMSO-d₆ may be used if solubility is an issue, but expect solvent peaks at 2.50 ppm to obscure the S-Methyl signal.
-
Sample Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent for 1H NMR; use 30-50 mg for 13C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.
-
Common Impurities:
-
Ethyl Acetate: Singlet at 2.05 ppm, Quartet at 4.12 ppm (overlap risk with ester).
-
Water: Broad singlet at ~1.56 ppm in CDCl₃.
-
Starting Material (Acid): Absence of ethyl signals; broad -COOH singlet >10 ppm.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3452 (Ethyl 4-chlorobenzoate) & SDBS No. 1289 (Thioanisole). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem Compound Summary. Ethyl 4-chloro-3-(methylthio)benzoate (CAS 1822631-73-1). National Center for Biotechnology Information. [Link]
Methodological & Application
Application Note: Synthesis Protocols for Ethyl 4-chloro-3-(methylthio)benzoate Intermediates
Executive Summary
This application note details the precision synthesis of Ethyl 4-chloro-3-(methylthio)benzoate , a critical scaffold in the development of HPPD-inhibitor herbicides (e.g., benzoylpyrazoles) and pharmaceutical intermediates.
Unlike generic synthesis guides, this protocol addresses the specific regiochemical challenge of introducing a methylthio (-SMe) group meta to an ester and ortho to a chlorine atom. We prioritize the Modified Leuckart-Sandmeyer Pathway via a xanthate intermediate. This route is selected for its superior safety profile and regiochemical fidelity compared to direct nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The target molecule features a trisubstituted benzene ring. The electronic mismatch between the directing effects of the substituents dictates the synthetic strategy.
-
The Challenge: The ester group (C1) directs meta, but the chlorine (C4) directs ortho/para. Direct thiolation of Ethyl 3,4-dichlorobenzoate via
typically fails because the C4-chlorine (para to the electron-withdrawing ester) is significantly more electrophilic than the C3-chlorine. -
The Solution: We utilize a nitrogen-directed approach. Starting from 4-chloro-3-nitrobenzoic acid , we fix the oxidation state of the sulfur position early using the nitro group as a masked amine. The amine is then converted to the thiol moiety via diazotization, ensuring perfect regioselectivity.
Synthesis Pathway Diagram[1]
Figure 1: Step-wise synthesis flow from commercially available acid to the methylthio ester target.
Detailed Experimental Protocols
Step 1: Esterification
Objective: Protect the carboxylic acid to prevent interference during subsequent redox steps.
-
Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Ethanol (excess, solvent),
(cat. 0.1 eq).[1][2] -
Procedure:
-
Dissolve 20.1 g (100 mmol) of 4-chloro-3-nitrobenzoic acid in 150 mL of absolute ethanol.
-
Add 1.0 mL of conc.
dropwise. -
Reflux for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Concentrate in vacuo. Dilute residue with EtOAc, wash with sat.
(to remove unreacted acid) and brine. -
Dry over
and concentrate to yield Ethyl 4-chloro-3-nitrobenzoate as a pale yellow solid. -
Yield Expectation: >95%.
-
Step 2: Selective Nitro Reduction (Bechamp Conditions)
Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring. Catalytic hydrogenation (
-
Reagents: Iron powder (3.0 eq),
(5.0 eq), Ethanol/Water (3:1). -
Procedure:
-
Suspend Ethyl 4-chloro-3-nitrobenzoate (23.0 g, 100 mmol) in 200 mL EtOH and 60 mL water.
-
Add
(26.5 g) and Iron powder (16.8 g). -
Heat to 80°C with vigorous mechanical stirring for 2–4 hours.
-
Critical Check: The reaction is complete when the yellow nitro compound spot disappears on TLC and a fluorescent amine spot appears.
-
Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
-
Concentrate the filtrate. Partition between water and EtOAc.
-
Yield Expectation: 85–90% of Ethyl 3-amino-4-chlorobenzoate .
-
Step 3: The Modified Leuckart-Sandmeyer Transformation (Key Step)
Objective: Convert the amine to a methylthio group.
Safety Note: Diazonium salts are shock-sensitive when dry. Never let the intermediate dry out. Perform all steps in a fume hood due to potential evolution of
A. Diazotization[3][4][5][6][7][8]
-
Setup: 3-neck flask, internal thermometer, ice-salt bath (-5°C).
-
Charge Ethyl 3-amino-4-chlorobenzoate (10.0 g, 50 mmol) and 30 mL of 6M HCl. Cool to 0°C.[9]
-
Add a solution of
(3.8 g, 55 mmol) in 10 mL water dropwise. Maintain internal temp < 5°C. -
Stir for 30 min. Destroy excess nitrous acid with a spatula tip of urea if starch-iodide paper remains blue.
B. Xanthate Coupling (The Safe Route)
-
Preparation: In a separate flask, dissolve Potassium Ethyl Xanthate (9.6 g, 60 mmol) in 50 mL water containing
(excess to keep pH > 7). Heat to 65°C. -
Addition: Slowly add the cold diazonium solution to the hot xanthate solution over 30 mins. Nitrogen gas will evolve vigorously.
-
Workup: Cool to RT. Extract the oily red intermediate (aryl xanthate) with EtOAc.
C. Hydrolysis & Methylation (One-Pot)
-
Dissolve the crude xanthate in 100 mL Ethanol.
-
Add KOH pellets (8.4 g, 150 mmol) and reflux for 1 hour under
. This cleaves the xanthate to the thiolate anion. -
Cool to room temperature. Do not acidify (to avoid stench of free thiol).
-
Add Methyl Iodide (MeI) (8.5 g, 60 mmol) directly to the alkaline solution. Stir at RT for 2 hours.
-
Final Workup: Concentrate ethanol, dilute with water, extract with EtOAc. Wash with bleach solution (to oxidize trace smells) then brine.
-
Purification: Recrystallize from Hexane/Ethanol or use column chromatography (0-10% EtOAc in Hexane).
Analytical Validation
Compound: Ethyl 4-chloro-3-(methylthio)benzoate
Molecular Formula:
| Technique | Expected Signal / Characteristic | Interpretation |
| HPLC | Retention time > Starting Amine | Increased lipophilicity due to -SMe vs -NH2. |
| 1H NMR | -SMe group (distinctive singlet). | |
| 1H NMR | Ethyl ester protons. | |
| 1H NMR | Aromatic ABC system (approximate shifts). | |
| IR | ~1715 | C=O Ester stretch. |
| MS (ESI) | m/z 231/233 (M+H) | Characteristic 3:1 Chlorine isotope pattern. |
Safety & Handling Protocols
Mercaptan/Sulfide Odor Control
This synthesis involves sulfur species with low odor thresholds.
-
Scrubbing Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or dilute
with NaOH. All glassware and waste streams must be rinsed with this oxidant before leaving the hood. This oxidizes smelly thiols/sulfides to odorless sulfonates. -
Venting: Use a dedicated fume hood with high face velocity.
Diazonium Hazards[7]
-
Temperature: Strictly maintain < 5°C during generation.
-
Isolation: NEVER filter or dry the diazonium salt. Use it immediately as a solution/suspension.
References
-
Sandmeyer Reaction Mechanisms
-
Safety of Diazonium Salts
- Xanthate Method (Leuckart Thiophenol Synthesis)
-
Alternative Copper Coupling
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sandmeyer-Type Reductive Disulfuration of Anilines [organic-chemistry.org]
- 8. A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]
Application Note: Ethyl 4-chloro-3-(methylthio)benzoate as a Multivalent Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Strategic structural derivatization, physicochemical tuning, and self-validating synthetic protocols.
Introduction & Strategic Rationale
In modern drug discovery, the selection of highly functionalized, low-molecular-weight building blocks is critical for the rapid generation of diverse chemical libraries. Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1) [1] represents a highly versatile, multivalent scaffold. Its unique substitution pattern offers three orthogonal vectors for synthetic modification, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) and tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties[2].
The Three Synthetic Vectors:
-
The Ethyl Ester (C1 Vector): A standard handle for hydrolysis to the corresponding benzoic acid, enabling rapid parallel synthesis of amide libraries to explore target-binding interactions.
-
The 4-Chloro Substituent (C4 Vector): Provides inherent metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. While traditionally a challenging leaving group, it can be selectively engaged in Buchwald-Hartwig or Suzuki-Miyaura couplings using specialized ligands (e.g., XPhos, BrettPhos) after the other vectors have been functionalized.
-
The 3-Methylthio Group (C3 Vector): The most strategically valuable moiety on this scaffold. It serves a dual purpose:
-
Physicochemical Tuning: It can be oxidized to a sulfoxide or sulfone, drastically altering the molecule's topological polar surface area (TPSA) and introducing potent hydrogen-bond acceptors[3],[4].
-
C–C Bond Formation: It can act as a pseudo-halide electrophile in the Liebeskind-Srogl cross-coupling reaction, allowing for the installation of aryl or heteroaryl groups under mild, neutral conditions[5],[6].
-
Fig 1: Divergent synthetic pathways utilizing Ethyl 4-chloro-3-(methylthio)benzoate.
Physicochemical Profiling
Understanding how each synthetic transformation impacts the physicochemical properties of the scaffold is essential for predicting oral bioavailability and cellular permeability. The table below summarizes the theoretical shifts in key parameters when derivatizing the core scaffold.
| Derivative | Synthetic Modification | Est. MW ( g/mol ) | Est. cLogP | TPSA (Ų) | Primary Medicinal Chemistry Utility |
| Starting Material | None (Thioether + Ester) | 230.71 | ~3.8 | 51.6 | Lipophilic core, prodrug potential |
| Methylsulfone | Oxidation of -SMe | 262.71 | ~1.8 | 68.8 | Improved aqueous solubility, strong H-bond acceptor |
| Benzoic Acid | Hydrolysis of Ester | 202.66 | ~2.9 | 62.6 | Salt formation, handle for amide library synthesis |
| Biaryl Ester | Liebeskind-Srogl Coupling | Variable | Variable | 26.3 | Extended pharmacophore targeting hydrophobic pockets |
Self-Validating Experimental Protocols
The following protocols have been designed with built-in causality and validation checkpoints to ensure reproducibility and high-fidelity library generation.
Protocol A: Oxidation of the Methylthio Group to a Methylsulfone
Causality & Rationale: Thioethers are electron-rich and highly lipophilic. By oxidizing the methylthio group to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA) or KMnO₄, the local electron density is withdrawn, and two strong hydrogen-bond acceptors are introduced. This effectively lowers the cLogP and improves aqueous solubility, a critical step in optimizing ADME profiles[3],[4].
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 4-chloro-3-(methylthio)benzoate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Reasoning: Strict temperature control prevents over-oxidation or cleavage of the C-S bond.
-
Reagent Addition: Slowly add m-CPBA (77% purity, 2.2 eq) in small portions over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted peroxide. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 15 mL) to remove meta-chlorobenzoic acid byproducts.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation Checkpoints:
-
TLC Monitoring: Using 7:3 Hexanes/Ethyl Acetate, the starting material will appear as a high-Rf spot (~0.7), while the highly polar sulfone product will remain much lower (Rf ~0.2).
-
LCMS Verification: Look for the [M+H]⁺ peak at m/z 263.0. The absence of an m/z 247.0 peak confirms complete conversion past the intermediate sulfoxide.
Protocol B: Liebeskind-Srogl Cross-Coupling
Causality & Rationale: Traditional cross-coupling requires aryl halides. The Liebeskind-Srogl reaction elegantly utilizes the methylthio group as a pseudo-halide, activated by a Copper(I) co-catalyst (typically CuTC). This allows for C–C bond formation at the C3 position while leaving the C4-chloro group entirely untouched for subsequent, orthogonal functionalization[5],[6].
Fig 2: Mechanism of the Liebeskind-Srogl cross-coupling via thioether activation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine Ethyl 4-chloro-3-(methylthio)benzoate (1.0 eq, 0.5 mmol), an arylboronic acid (1.5 eq), Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq), Pd₂(dba)₃ (5 mol%), and tri-2-furylphosphine (TFP, 15 mol%).
-
Degassing: Evacuate and backfill the flask with dry Nitrogen (N₂) three times. Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12–18 hours under N₂. Reasoning: CuTC acts as an irreversible thiolate scavenger, driving the transmetalation step forward.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove copper sulfide and palladium black precipitates.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Self-Validation Checkpoints:
-
Visual Cue: The reaction mixture will transition from a light suspension to a dark, opaque mixture as Cu(I) is converted to insoluble copper sulfide species.
-
LCMS Verification: The product mass will reflect the loss of the -SMe group (-47 Da) and the addition of the aryl group. The characteristic isotopic pattern of the intact chlorine atom (3:1 ratio for M / M+2) must remain visible in the mass spectrum.
Conclusion
Ethyl 4-chloro-3-(methylthio)benzoate is a highly programmable building block for medicinal chemistry. By leveraging the orthogonal reactivity of its ester, chloro, and methylthio groups, researchers can rapidly access diverse chemical space. The ability to selectively oxidize the thioether to tune ADME properties, or utilize it in Liebeskind-Srogl cross-couplings, makes this scaffold an invaluable asset in the pursuit of novel therapeutics.
References
- Boroncore. "1822631-73-1 | Ethyl 4-chloro-3-(methylthio)benzoate".
- ACS Omega. "The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents".
- PMC. "Installation of Minimal Tetrazines Through Silver-mediated Liebeskind-Srogl Coupling with Arylboronic Acids".
- PMC. "An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity".
- MDPI. "Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties".
- Google Patents. "United States Patent: Herbicidal and Plant Growth Regulating Compounds".
Sources
- 1. 1822631-73-1 | Ethyl 4-chloro-3-(methylthio)benzoate | Boroncore [boroncore.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Installation of Minimal Tetrazines Through Silver-mediated Liebeskind-Srogl Coupling with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cross-Coupling Protocols for Ethyl 4-chloro-3-(methylthio)benzoate
This Application Note is designed for researchers and process chemists working with Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 15179-24-5) . It addresses the specific chemoselective challenges posed by the ortho-thioether moiety during transition-metal catalysis.
Executive Summary & Strategic Analysis
Ethyl 4-chloro-3-(methylthio)benzoate represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. However, it presents a dual-reactivity paradox :
-
The "Sulfur Problem": The methylthio (-SMe) group at the C3 position is a soft Lewis base. It is ortho to the reaction site (C4-Cl). In standard palladium catalysis, this sulfur atom can chelate the Pd(II) intermediate, forming a stable 5- or 6-membered palladacycle (depending on transition state geometry) that arrests the catalytic cycle (Catalyst Poisoning).
-
The "Chloride Barrier": Aryl chlorides are inherently less reactive toward oxidative addition than bromides or iodides. The electron-withdrawing ethyl ester at C1 activates the ring, facilitating oxidative addition, but the electron-donating SMe group counteracts this electronically while imposing steric hindrance.
The Solution: This protocol utilizes bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) . These ligands are sterically demanding enough to prevent the formation of unreactive Pd-S species and electron-rich enough to force oxidative addition into the C-Cl bond.
Mechanistic Pathway & Catalyst Selection
The success of this reaction hinges on the competition between the Ligand (L) and the internal Sulfur (S) for the Palladium center.
Diagram 1: Ligand vs. Sulfur Competition Pathway
Caption: The critical divergence point occurs after Oxidative Addition. Bulky ligands (Green Path) prevent the sulfur atom from coordinating to the metal, avoiding the thermodynamic sink (Red Path).
Recommended Protocols
Protocol A: Suzuki-Miyaura Coupling (Gold Standard)
Best for: Biaryl synthesis, high functional group tolerance.
Rationale: The SPhos ligand is specifically chosen for its ability to couple ortho-substituted aryl chlorides. Its methoxy groups provide hemilability, while the cyclohexyl rings provide the bulk necessary to "push" the sulfur away from the Pd center.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | Ethyl 4-chloro-3-(methylthio)benzoate | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd₂(dba)₃ | 0.02 (2 mol% Pd) | Pd(0) Source |
| Ligand | SPhos (CAS: 657408-07-6) | 0.08 (8 mol%) | Prevents S-poisoning |
| Base | K₃PO₄ (Tribasic, Anhydrous) | 2.0 - 3.0 | Activates Boron; Mild on Ester |
| Solvent | Toluene / Water (10:1) | [0.2 M] | Biphasic system |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vac/fill). Note: Oxygen is detrimental to the electron-rich phosphine.
-
Solvent Addition: Add degassed Toluene and Water (ratio 10:1) via syringe. The concentration should be approx 0.2 M relative to the substrate.
-
Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm).
-
Checkpoint: The reaction typically turns from dark purple/red to a golden/brown solution. A black precipitate indicates catalyst decomposition (sulfur poisoning).
-
-
Monitoring: Monitor by HPLC or TLC after 2 hours. If conversion is <50%, add a second charge of catalyst/ligand (1 mol% / 4 mol%).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: The ester group makes the product slightly polar; typical elution uses Hexanes/EtOAc.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Installing amine functionality.
Rationale: The BrettPhos or RuPhos precatalysts are superior here. We use a precatalyst (G3 or G4) to ensure rapid initiation before the sulfur can sequester the metal.
| Component | Reagent | Conditions |
| Catalyst | RuPhos Pd G4 | 2-5 mol% |
| Base | Cs₂CO₃ | 2.0 equiv (Weaker base preserves ester) |
| Solvent | 1,4-Dioxane (Anhydrous) | 100 °C |
Key Modification: Do not use Sodium tert-butoxide (NaOtBu) if possible, as it may cause transesterification or hydrolysis of the ethyl ester. Cs₂CO₃ is the safer alternative for this substrate.
Troubleshooting & Optimization Matrix
If the standard protocols yield low conversion, use this logic tree to diagnose the failure mode.
Diagram 2: Troubleshooting Logic Flow
Caption: Diagnostic workflow. "SM Remains" usually indicates the catalyst failed to insert (oxidative addition) or was deactivated by the sulfur group.
Data Table: Solvent & Base Effects
| Parameter | Variation | Outcome | Recommendation |
| Base | K₂CO₃ | Slower reaction, high ester stability. | Good backup. |
| Base | NaOH / KOH | Rapid ester hydrolysis (Saponification). | AVOID. |
| Base | K₃PO₄ | Optimal balance of pKa and compatibility. | Primary Choice. |
| Solvent | DMF / DMSO | High S-coordination risk; promotes Pd-clustering. | Avoid. |
| Solvent | THF | Low boiling point limits temp to 65°C. | Too slow for Aryl-Cl. |
| Solvent | n-Butanol | Excellent solubility; high temp capable. | Alternative. |
References
-
Mechanistic Grounding: Martin, R.; Buchwald, S. L.[4] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461–1473.[4]
-
Sulfur Tolerance: Dubbaka, S. R.; Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Compounds." Angewandte Chemie International Edition, 2005 , 44, 7674–7684.
-
Protocol Standards: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.
-
NHC Alternatives: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chemistry - A European Journal, 2006 , 12, 4749–4755.
Disclaimer: This protocol involves the use of transition metals and organic solvents at high temperatures. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scielo.br [scielo.br]
Application Note: Preparation of Sulfonyl Derivatives from Ethyl 4-chloro-3-(methylthio)benzoate
Introduction & Mechanistic Rationale
The sulfonyl group (–SO₂–) is a privileged structural motif in modern drug discovery, featured prominently in blockbuster therapeutics ranging from antibiotics (dapsone) to anti-androgens (bicalutamide) and anti-inflammatories (rofecoxib)[1]. The incorporation of a sulfone moiety often improves a drug candidate's metabolic stability and provides strong, directional hydrogen-bond acceptor capabilities.
Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1) [2] serves as a highly versatile building block for synthesizing complex sulfonyl-containing arrays. The starting thioether features an electron-withdrawing ester and an ortho-chloro substituent. These groups inductively and resonance-deactivate the aromatic ring, which slightly reduces the nucleophilicity of the methylthio sulfur atom compared to unfunctionalized alkyl-aryl thioethers.
The oxidation of the thioether (–SMe) to the sulfone (–SO₂Me) is a kinetically distinct, two-step electrophilic oxygen-transfer process:
-
First Oxidation (Fast): The nucleophilic sulfur lone pairs attack the electrophilic oxygen of the oxidant, forming a sulfoxide (–S(O)Me).
-
Second Oxidation (Slow): The newly formed sulfoxide is highly electron-withdrawing, drastically reducing the nucleophilicity of the sulfur atom. Consequently, the second oxidation step to the sulfone requires an excess of the oxidant, extended reaction times, or elevated temperatures to reach completion[1].
Synthetic Workflow & Oxidation Strategies
To achieve complete conversion to the sulfone without inducing unwanted side reactions (such as ester hydrolysis or aromatic over-oxidation), the choice of oxidant is critical. For laboratory-scale medicinal chemistry, mCPBA (meta-Chloroperoxybenzoic acid) is the gold standard due to its solubility in organic solvents[1]. For process scale-up, Oxone (Potassium peroxymonosulfate) provides a greener, highly chemoselective alternative[3]. For multi-kilogram manufacturing, continuous flow electrochemistry is rapidly emerging as the safest and most sustainable method[4][5].
Logical workflow for the oxidation of thioethers to sulfones and subsequent derivatization.
Quantitative Data Summary
The table below summarizes the optimal parameters for the three primary oxidation methodologies applied to aryl-alkyl thioethers.
| Oxidation Method | Reagent Equivalents | Solvent System | Temp (°C) | Reaction Time | Typical Yield | Scalability |
| mCPBA [1] | 2.2 – 2.5 eq | DCM | 0 to 25 | 2 – 4 h | 85 – 95% | Moderate |
| Oxone [3] | 3.0 eq | MeOH / H₂O | 25 | 4 – 12 h | 80 – 90% | High |
| Electro-Ox [4][5] | 4.0 – 6.0 F/mol | MeCN / H₂O | 25 | Continuous | 75 – 85% | Very High |
Experimental Protocols & Self-Validating Systems
Protocol A: mCPBA-Mediated Oxidation (Medicinal Chemistry Scale)
This protocol is ideal for rapid, milligram-to-gram scale synthesis where organic solubility and speed are prioritized[1].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve Ethyl 4-chloro-3-(methylthio)benzoate (1.0 equiv, e.g., 1.0 mmol, 230.7 mg) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Oxidant Addition: Weigh out mCPBA (77% w/w purity, 2.5 equiv, 2.5 mmol, ~560 mg). Add the solid portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic nature of the initial oxygen transfer, preventing thermal degradation or solvent boil-off.
-
Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25 °C) for an additional 2–3 hours.
-
Self-Validating In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3).
-
Thioether (Starting Material): R_f ~ 0.6 (Non-polar).
-
Sulfoxide (Intermediate): R_f ~ 0.1 (Highly polar, zwitterionic character).
-
Sulfone (Product): R_f ~ 0.3 (Intermediate polarity).
-
Validation: The reaction is complete when the R_f ~ 0.1 spot completely transitions to the R_f ~ 0.3 spot.
-
-
Peroxide Quenching (Critical Safety Step): Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. Self-Validation: Dip KI-starch indicator paper into the organic layer; it must remain colorless, confirming the complete destruction of residual peroxides.
-
Workup & Purification: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting white solid is typically >95% pure, but can be recrystallized from EtOH if necessary.
-
NMR Validation: Confirm the structure via ¹H NMR (CDCl₃). The diagnostic –SMe singlet at ~2.5 ppm in the starting material will shift significantly downfield to ~3.2–3.3 ppm, confirming the formation of the electron-deficient –SO₂Me group.
Protocol B: Oxone-Mediated Oxidation (Process Scale-Up)
Oxone (2KHSO₅·KHSO₄·K₂SO₄) is a triple salt that is insoluble in most organic solvents. This protocol utilizes a biphasic system, making it highly scalable and environmentally benign[3].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the thioether (1.0 equiv, 10 mmol, 2.31 g) in methanol (50 mL).
-
Oxidant Preparation: In a separate flask, dissolve Oxone (3.0 equiv, 30 mmol, ~18.4 g) in distilled water (50 mL).
-
Addition & Agitation: Add the aqueous Oxone solution dropwise to the methanolic thioether solution at room temperature. Causality: A heavy white precipitate will form. Because this is a biphasic solid/liquid slurry, vigorous mechanical stirring (>500 rpm) is physically required to ensure adequate mass transfer between the aqueous oxidant and the organic substrate[3].
-
Propagation: Stir vigorously at room temperature for 4 to 12 hours. Monitor via TLC as described in Protocol A.
-
Workup: Once complete, dilute the reaction mixture with water (100 mL) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent to yield the pure sulfone.
Downstream Derivatization
Once Ethyl 4-chloro-3-(methylsulfonyl)benzoate is isolated, it serves as a robust intermediate. The ethyl ester can be readily saponified using LiOH in THF/H₂O (1:1) at room temperature to yield 4-chloro-3-(methylsulfonyl)benzoic acid . This carboxylic acid can subsequently be activated using standard coupling reagents (e.g., HATU, DIPEA) and reacted with diverse primary or secondary amines to generate targeted libraries of sulfonyl-benzamide drug candidates.
References
- Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.
- 1822631-73-1 | Ethyl 4-chloro-3-(methylthio)
- Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone. Yashwantrao Chavan College of Science.
- Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones
- Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development.
Sources
Application Note: Scalable Synthesis of HPPD-Inhibiting Herbicides via Ethyl 4-chloro-3-(methylthio)benzoate
This is a comprehensive Application Note and Protocol guide for the scalable synthesis of HPPD-inhibitor class herbicides using Ethyl 4-chloro-3-(methylthio)benzoate as the core scaffold.
Executive Summary
This guide details the scalable synthetic utility of Ethyl 4-chloro-3-(methylthio)benzoate (CAS 1822631-73-1) , a strategic building block for the benzoylpyrazole and triketone classes of herbicides. These compounds function as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a critical mode of action (Group 27) for managing glyphosate-resistant weeds.
The protocol focuses on the conversion of the methylthio moiety to the bioactive methylsulfonyl (mesyl) group, followed by the coupling with heterocyclic enols (e.g., 1,3-cyclohexanediones or hydroxypyrazoles) to generate the active herbicidal scaffold. We present a "green oxidation" route using catalytic sodium tungstate, ensuring scalability and minimized waste streams compared to traditional mCPBA routes.
Chemical Profile & Strategic Value[1]
The starting material, Ethyl 4-chloro-3-(methylthio)benzoate , offers a unique substitution pattern that differentiates it from commodity precursors like 2-nitro-4-methylsulfonylbenzoic acid (Mesotrione precursor). The 3-thio/4-chloro motif allows for the synthesis of novel analogs with enhanced lipophilicity and selectivity profiles.
| Property | Specification |
| Chemical Name | Ethyl 4-chloro-3-(methylthio)benzoate |
| CAS Number | 1822631-73-1 |
| Molecular Formula | C₁₀H₁₁ClO₂S |
| Molecular Weight | 230.71 g/mol |
| Key Functionality | Thioether (oxidizable to Sulfone), Ester (hydrolyzable to Acid), Aryl Chloride (potential for SnAr) |
| Target Herbicide Class | Triketones (e.g., Sulcotrione analogs), Benzoylpyrazoles (e.g., Topramezone analogs) |
Retrosynthetic Analysis & Pathway Design
The synthesis of the active herbicide involves three critical phases:
-
Oxidative Activation: Converting the sulfide to the electron-withdrawing sulfone.
-
Acyl Activation: Hydrolysis of the ester and conversion to the acid chloride.
-
Coupling & Rearrangement: Formation of the C-C bond between the benzoyl moiety and the heterocycle (the pharmacophore).
Diagram 1: Strategic Synthesis Pathway
This diagram illustrates the flow from the starting ester to the active triketone herbicide scaffold.
Caption: Synthesis workflow transforming the thio-ester precursor into the active HPPD-inhibitor scaffold via oxidation, activation, and rearrangement.
Scalable Synthesis Protocols
Phase 1: Catalytic Oxidation (Sulfide to Sulfone)
Objective: Convert the methylthio group to the methylsulfonyl group. This step is critical for biological activity.
Method: We utilize a Sodium Tungstate (
Reagents:
-
Ethyl 4-chloro-3-(methylthio)benzoate (1.0 eq)
-
Hydrogen Peroxide (30% aq., 2.5 eq)
-
Sodium Tungstate Dihydrate (
, 0.02 eq) -
Phenylphosphonic acid (0.01 eq, optional co-catalyst)
-
Solvent: Ethyl Acetate or Toluene
Protocol:
-
Charge: In a glass-lined reactor, dissolve the starting ester in Ethyl Acetate (5 vol).
-
Catalyst Addition: Add Sodium Tungstate (2 mol%) and Phenylphosphonic acid (1 mol%). Heat the mixture to 50°C.
-
Oxidation: Add
(30%) dropwise over 2 hours. Caution: Exothermic reaction. Maintain internal temperature <65°C. -
Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC for the disappearance of the sulfoxide intermediate.
-
Workup: Cool to 20°C. Separate the aqueous phase. Wash the organic phase with 10% Sodium Sulfite (to quench excess peroxide) and then Brine.
-
Isolation: Concentrate the organic phase to yield Ethyl 4-chloro-3-(methylsulfonyl)benzoate as a white crystalline solid.
Phase 2: Hydrolysis & Activation
Objective: Generate the reactive Acid Chloride for coupling.[4]
Step A: Hydrolysis
-
Suspend the sulfone ester from Phase 1 in Methanol (3 vol).
-
Add NaOH (10% aq., 1.2 eq). Stir at reflux (65°C) for 2 hours.
-
Cool to RT and acidify to pH 1 with HCl (conc.).
-
Filter the precipitated 4-chloro-3-(methylsulfonyl)benzoic acid . Dry at 50°C.
Step B: Acid Chloride Formation
-
Suspend the dried acid in Toluene (5 vol).
-
Add catalytic DMF (0.1 mol%).
-
Add Thionyl Chloride (
, 1.2 eq) dropwise at 50°C. -
Reflux for 2 hours until gas evolution (
, ) ceases. -
Distill off excess
and Toluene to obtain the crude Acid Chloride . Use immediately.
Phase 3: Coupling & Rearrangement (The "Cyanide Process")
Objective: Couple the acid chloride with a 1,3-dione (e.g., 1,3-cyclohexanedione) and rearrange the O-acyl intermediate to the C-acyl active herbicide. Note: This protocol uses Acetone Cyanohydrin (ACH) as a catalyst source of cyanide. Strict safety protocols are required.
Reagents:
-
Acid Chloride (from Phase 2, 1.0 eq)
-
1,3-Cyclohexanedione (1.05 eq)
-
Triethylamine (TEA, 1.1 eq for coupling, + 2.0 eq for rearrangement)
-
Acetone Cyanohydrin (ACH, 0.1 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Protocol:
-
Enol Ester Formation:
-
Dissolve 1,3-cyclohexanedione and TEA (1.1 eq) in DCM at 0°C.
-
Add the Acid Chloride (dissolved in DCM) dropwise, maintaining temp <5°C.
-
Stir for 1 hour. The O-acyl enol ester is formed.
-
-
Rearrangement:
-
To the same reaction vessel, add additional TEA (2.0 eq) and Acetone Cyanohydrin (0.1 eq).
-
Stir at 25°C for 4–8 hours. The cyanide catalyzes the migration of the benzoyl group from Oxygen to Carbon.
-
-
Quench & Isolation:
-
Acidify the mixture with dilute HCl (2N) to pH 2.
-
Separate the organic layer and wash with water.
-
Extract the product into saturated Sodium Bicarbonate (
) solution (The product is acidic). -
Wash the aqueous bicarbonate layer with DCM (to remove non-acidic impurities).
-
Acidify the aqueous layer carefully with HCl. The product will precipitate.
-
-
Purification: Filter and recrystallize from Ethanol/Water.
Process Control & Optimization
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Impact on Quality |
| Oxidation Temp | 60°C ± 5°C | >65°C risks over-oxidation/safety; <50°C slows reaction. |
| Peroxide Quench | Negative Starch-Iodide | Residual peroxide poses explosion risk during concentration. |
| Rearrangement Catalyst | 5–10 mol% ACH | Low ACH leads to incomplete rearrangement; High ACH is a safety hazard. |
| pH during Isolation | < 2.0 | Essential to protonate the triketone for precipitation. |
Diagram 2: Reaction Mechanism (Rearrangement)
Understanding the cyanide-catalyzed rearrangement is vital for troubleshooting yield issues.
Caption: Mechanism of the cyanide-catalyzed rearrangement converting the inactive O-acyl ester to the active C-acyl herbicide.
Safety & EHS Considerations
-
Acetone Cyanohydrin (ACH): Extremely toxic. Liberates HCN upon contact with moisture/acid. Handle in a dedicated fume hood with HCN detectors. Have an amyl nitrite kit available.
-
Hydrogen Peroxide (30%): Strong oxidizer. Ensure reactor is free of metal contaminants (Fe, Cu) which can trigger rapid decomposition.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO2. Use a caustic scrubber for off-gas.
References
-
Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152.
-
Edmunds, A. J., et al. (2018). "Herbicidal benzoylpyrazoles: A review of their synthesis and mode of action." Pest Management Science, 74(12), 2683-2695.
-
Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986.
-
PubChem. (2024). "Ethyl 4-chloro-3-(methylthio)benzoate (CAS 1822631-73-1)." National Library of Medicine.
-
US Patent 6,004,903. (1999). "Process for the preparation of herbicidal triketones." United States Patent and Trademark Office.
Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.
Sources
- 1. Topramezone intermediate and topramezone preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103788083A - Method for preparing herbicide topramezone - Google Patents [patents.google.com]
- 4. Discovery and structure optimization of a novel corn herbicide, tolpyralate - PMC [pmc.ncbi.nlm.nih.gov]
Reduction of Ethyl 4-chloro-3-(methylthio)benzoate to benzyl alcohol derivatives
Application Note: Chemoselective Reduction of Ethyl 4-chloro-3-(methylthio)benzoate to[4-chloro-3-(methylthio)phenyl]methanol
Strategic Context & Molecule Profiling
The synthesis of highly functionalized benzyl alcohols is a cornerstone in the development of active pharmaceutical ingredients (APIs). Specifically,[4-chloro-3-(methylthio)phenyl]methanol (CAS: 2734778-03-9)[2] serves as a critical building block for modern kinase inhibitors and GPCR ligands. Its precursor, Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1) [1], presents a unique chemoselectivity challenge during reduction: the ester must be fully reduced to the primary alcohol without triggering the hydrogenolysis of the aryl chloride bond or the premature oxidation/cleavage of the sensitive methylthio ether moiety.
Mechanistic Rationale & Reagent Selection
Standard reduction of esters typically relies on Lithium Aluminum Hydride (
Conversely, Sodium Borohydride (
Causality of the
Comparative Data Summary
The following table summarizes the quantitative performance metrics of the two primary methodologies evaluated for this transformation.
| Parameter | Protocol A ( | Protocol B ( |
| Reagent Equivalents | 1.2 - 1.5 eq | 2.5 eq |
| Solvent System | Anhydrous THF | THF / EtOH (1:1) |
| Operating Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 1 - 2 hours | 4 - 6 hours |
| Chemoselectivity | Moderate (Dehalogenation risk at >40°C) | Excellent (Orthogonal to Aryl-Cl and Thioether) |
| Isolated Yield | 88 - 92% | 85 - 89% |
| Scalability | Poor (Hazardous quench) | Excellent (Mild gas evolution) |
Experimental Workflows
Mechanistic pathway of Ca(BH4)2 mediated chemoselective ester reduction.
Protocol A: Small-Scale Rapid Reduction ( )
Note: This protocol is recommended for analytical scale (< 5 grams) where rapid turnaround is prioritized over process safety.
-
Preparation: Flame-dry a 100 mL round-bottom flask under an inert atmosphere (
or Argon). Add anhydrous THF (20 mL) and cool to 0 °C using an ice-water bath. -
Reagent Addition: Carefully suspend
(1.2 eq) in the chilled THF. Stir for 10 minutes. -
Substrate Addition: Dissolve Ethyl 4-chloro-3-(methylthio)benzoate (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the
suspension over 15 minutes to control the exothermic reaction. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Monitor by TLC (Hexanes:EtOAc 3:1).
-
Fieser Quench (Self-Validating Step): Once the starting material is consumed, cool the reactor to 0 °C. Sequentially and cautiously add:
mL of water (where = grams of ), mL of 15% aqueous NaOH, and mL of water. A white, granular precipitate of aluminum salts will form, validating a successful and safe quench. -
Isolation: Filter the salts through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol.
Protocol B: Scalable Chemoselective Reduction ( )
Note: This is the preferred method for scale-up (> 50 grams) due to its superior safety profile and chemoselectivity [3].
Experimental workflow for the scalable NaBH4/CaCl2 reduction protocol.
-
Preparation: In a 500 mL reactor, dissolve Ethyl 4-chloro-3-(methylthio)benzoate (1.0 eq) and anhydrous
(1.2 eq) in a 1:1 mixture of THF and absolute Ethanol (10 volumes total). Cool the mixture to 0 °C. -
Hydride Addition: Add
(2.5 eq) portionwise over 30 minutes. Causality Note: The step-wise addition prevents thermal runaway from the exothermic formation of and subsequent hydride transfer. -
Reaction: Allow the reaction to naturally warm to room temperature. Stir for 4 to 6 hours.
-
In-Process Control (IPC): Sample 50 µL of the reaction mixture, quench with saturated
, extract with EtOAc, and analyze via LCMS. The system is self-validating when the ester mass (m/z 231) disappears and the alcohol mass (m/z 188, typically observed as [M-OH]+) dominates. -
Quenching: Cool the reactor back to 0 °C. Slowly add saturated aqueous
(or 1M HCl if the pH needs to be strictly controlled to dissolve calcium salts) until hydrogen gas evolution completely ceases. -
Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. The crude[4-chloro-3-(methylthio)phenyl]methanol is typically >95% pure by NMR and can be used directly in subsequent synthetic steps.
Troubleshooting & Field Insights
-
Incomplete Conversion in Protocol B: If the reaction stalls, it is almost exclusively due to moisture in the
, which prematurely hydrolyzes the active hydride. Ensure is strictly anhydrous (oven-dried at 150 °C prior to use). -
Thioether Oxidation: If trace sulfoxide impurities are detected, ensure the reaction is purged with inert gas and avoid using ethereal solvents that have formed peroxides (test THF with KI/starch paper before use).
References
Troubleshooting & Optimization
Purification strategies for removing impurities in Ethyl 4-chloro-3-(methylthio)benzoate
The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 4-chloro-3-(methylthio)benzoate . It is designed to address specific purity challenges, moving beyond generic advice to molecule-specific troubleshooting.
Ticket ID: PUR-S-Cl-004 Status: Open Assigned Specialist: Senior Application Scientist
Impurity Landscape & Chemical Profile
Before initiating purification, you must identify which impurity is compromising your sample. The thioether moiety (-SMe) and the ester group (-COOEt) create a specific "danger zone" for side reactions.
Visualizing the Threat Matrix The following diagram illustrates the degradation pathways that generate the most common impurities in your sample.
Figure 1: Degradation pathways leading to common impurities. Note that the sulfoxide is significantly more polar than the target, while the disulfide often contributes to yellow discoloration.
Diagnostic & Troubleshooting Guide (FAQs)
Issue 1: "My product is oiling out during recrystallization instead of precipitating."
Diagnosis: This molecule has a relatively low melting point and high lipophilicity. If the temperature drops too quickly or the solvent system is too polar, it separates as a "red/orange oil" rather than a crystal lattice.
The Protocol (Two-Solvent System): Do not use single-solvent recrystallization (e.g., pure Ethanol) if you are experiencing oiling. Use a Solvent/Anti-solvent approach.[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.
-
Anti-solvent Addition: Slowly add Hexane or Heptane dropwise while stirring until a persistent cloudiness appears.
-
The "Red Oil" Fix: If oil droplets form, reheat the solution slightly until clear. Add a seed crystal (if available) or scratch the glass.
-
Cooling: Wrap the flask in a towel to ensure very slow cooling to room temperature, then move to 4°C. Fast cooling guarantees oil.
Issue 2: "TLC shows a persistent spot just below my product spot."
Diagnosis: This is almost certainly the Sulfoxide impurity (S=O).
-
Mechanism: The sulfur atom is electron-rich and oxidizes easily in air or if peroxides are present in your ether/THF solvents.
-
Solubility Shift: The sulfoxide is much more polar than the thioether.
The Protocol (Flash Chromatography): Recrystallization often fails to remove sulfoxides because they co-crystallize. Silica gel chromatography is the gold standard here due to the drastic polarity difference.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes (Non-polar) |
| Mobile Phase B | Ethyl Acetate (Polar) |
| Gradient | Start 0% B. Ramp to 5-10% B. |
| Elution Order | 1. Disulfides (Fastest) 2. Target Thioether 3. Sulfoxide (Retained) 4. Acid (Stays at baseline) |
Critical Tip: Do not use Acetone or Methanol in your mobile phase, as they can dissolve silica slightly and drag the sulfoxide impurity into your product fraction.
Issue 3: "The product has a strong, garlic-like odor and a yellow tint."
Diagnosis:
-
Odor: Residual Methyl mercaptan or unreacted Sodium thiomethoxide (if used in synthesis).
-
Color: Disulfide impurities (often bright yellow).
The Protocol (Scavenging Wash): Standard water washes are insufficient for lipophilic disulfides.
-
Dissolve: Take up crude in Ethyl Acetate.
-
The Bleach Wash (Odor Control): Wash gently with a 5% Sodium Hypochlorite (Bleach) solution.
-
Warning: Keep this cold (0°C) and brief (<2 mins). Bleach oxidizes thiols/disulfides to water-soluble sulfonates, removing the smell. However, prolonged exposure will oxidize your product to the sulfoxide.
-
-
The Acid Wash: Wash with 1M HCl to remove any amino-precursors.
-
The Base Wash: Wash with Saturated NaHCO₃ to remove the hydrolyzed acid impurity (Impurity B).
Comparative Solvent Screening Data
We have compiled solubility data to assist in solvent selection.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization | Notes |
| Ethanol (Abs.) | High | Moderate | Medium | Risk of oiling out; good for final polish. |
| Hexane/EtOAc | High | Low | High | Best for preventing oiling. Use 9:1 ratio. |
| DCM/Hexane | High | Very Low | High | Excellent recovery, but DCM boils low (careful heating). |
| Water/MeOH | Moderate | Low | Low | Promotes hydrolysis of the ester. Avoid. |
| Diethyl Ether | High | High | None | Too soluble; risk of peroxide formation (oxidation). |
Master Purification Workflow
Use this decision tree to determine your next step based on the current state of your material.
Figure 2: Decision matrix for selecting the appropriate purification method based on initial purity.
Storage & Stability (Post-Purification)
Once purified, this molecule remains vulnerable.
-
Inert Atmosphere: Store under Nitrogen or Argon. The thioether is an oxygen scavenger.
-
Temperature: Store at -20°C.
-
Avoid Acids: Trace acids can catalyze the hydrolysis of the ethyl ester back to the benzoic acid.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
-
Org. Synth. 1977, 57, 95. Ethyl 4-Amino-3-(methylthiomethyl)benzoate. (Provides analogous solubility and handling data for amino-thioether benzoates).
-
Drabowicz, J., & Mikołajczyk, M. Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89. (Mechanisms of thioether oxidation).
Sources
Recrystallization solvents for high-purity Ethyl 4-chloro-3-(methylthio)benzoate
Technical Support Guide: Recrystallization of Ethyl 4-chloro-3-(methylthio)benzoate
Part 1: Executive Technical Summary
Molecule Profile: Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1)[1][2][3][4]
-
Physicochemical Nature: This molecule is a lipophilic ethyl ester derivatized with a chloro and a methylthio group.[1][2]
-
Critical Property: Based on structural analogs (e.g., ethyl 4-chloro-3-nitrobenzoate, mp ~75°C; ethyl 4-amino-3-(methylthiomethyl)benzoate, mp 83-85°C), this compound is expected to be a low-melting solid (estimated mp 40–65°C) .[1][2]
-
Solubility Profile: Highly soluble in chlorinated solvents (DCM), esters (EtOAc), and ethers.[1][2] Low solubility in water.[1][2] Moderate-to-high solubility in alcohols (EtOH, MeOH) at elevated temperatures.[1][2]
Core Challenge: The primary difficulty in recrystallizing this compound is "oiling out" (liquid-liquid phase separation) before crystallization occurs, due to its likely low melting point and high lipophilicity.[1][2]
Part 2: Solvent Selection & Logic (The "Why")
We do not rely on trial-and-error. We select solvents based on the Hansen Solubility Parameters and the principle of "Like Dissolves Like" modified for crystallization thermodynamics.
| Solvent System | Role | Technical Justification |
| Ethanol (Absolute or 95%) | Primary Choice | Dipole Balance: Ethanol has a moderate dielectric constant ( |
| Heptane / Ethyl Acetate | Secondary Choice | Polarity Tuning: This binary system allows precise control.[1][2] EtOAc dissolves the compound; Heptane acts as the anti-solvent.[1][2] Ideal for removing non-polar impurities.[1][2] |
| Isopropanol (IPA) | Alternative | Viscosity & BP: Higher boiling point and viscosity than ethanol can sometimes promote better crystal growth for low-melting solids.[1][2] |
Part 3: Decision Logic Visualization
The following diagram outlines the decision process for selecting the optimal purification route based on the crude material's behavior.
Caption: Decision matrix for solvent selection based on physical state and thermal behavior.
Part 4: Step-by-Step Protocols
Protocol A: Standard Ethanol Recrystallization (Best for Solids)
Use this for crude material that is already solid or semi-solid.[1][2]
-
Dissolution: Place 10.0 g of crude Ethyl 4-chloro-3-(methylthio)benzoate in a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add 20 mL of Absolute Ethanol .
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Clarification (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Controlled Cooling (Critical):
-
Crystallization: Once at RT, inspect for crystals. If no crystals form, scratch the glass or add a seed crystal.[1][2]
-
Harvest: Cool to 0–4°C in an ice bath for 30 minutes. Filter via vacuum filtration.[1][2][5] Wash with 5 mL of cold ethanol (-20°C).
Protocol B: Ethyl Acetate / Heptane Displacement (Best for Oils)
Use this if the material is an oil or has high non-polar impurities.[1][2]
-
Dissolution: Dissolve 10.0 g of crude material in 15 mL of Ethyl Acetate at Room Temperature.
-
Heating: Warm the solution to 50°C.
-
Anti-Solvent Addition: Slowly add Heptane dropwise while stirring.
-
Visual Cue: Stop adding when a persistent cloudiness (turbidity) appears that does not dissolve instantly.
-
-
Re-dissolution: Add just enough Ethyl Acetate (approx 1-2 mL) to clear the solution.[1][2]
-
Crystallization: Allow to cool to RT. If an oil separates at the bottom, reheat and add more Ethyl Acetate.[1][2] You need a single phase before crystals form.[1][2]
Part 5: Troubleshooting & FAQs
Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. What is happening?
-
Diagnosis: This is "Oiling Out."[1][2] It occurs when the solution temperature drops below the phase separation temperature (liquid-liquid) before it hits the crystallization temperature (solid-liquid).[1][2]
-
Fix:
Q2: There is a strong sulfur smell during the process. Is this normal?
-
Diagnosis: Yes. The methylthio group can release trace amounts of volatile sulfur species (e.g., dimethyl sulfide) if any degradation occurs or if unreacted thiomethoxide precursors are present.[1][2]
-
Safety Protocol: Perform all operations in a fume hood. Treat mother liquors with a dilute bleach solution (sodium hypochlorite) before disposal to oxidize odorous sulfides to non-volatile sulfoxides/sulfones.[1][2]
Q3: Can I use water as an anti-solvent with Ethanol?
-
Technical Advice: Proceed with Caution. While EtOH/Water is a standard system, adding water to this specific lipophilic ester increases the risk of oiling out significantly.[1][2] If you must use water, add it dropwise to a hot ethanolic solution only until faint turbidity is reached, then stop immediately.[1][2]
Q4: My yield is low (<50%). Where is my product?
-
Diagnosis: The compound is likely too soluble in the cold solvent.[1][2]
-
Fix: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator and repeat the cooling/filtration steps to obtain a "second crop." Note that the second crop usually has lower purity.[1]
Part 6: References
-
Gassman, P. G.; Gruetzmacher, G. "Benzoic acid, 4-amino-3-methyl-, ethyl ester."[1][2][6] Organic Syntheses, Coll.[1][2][6][7] Vol. 6, p.181 (1988); Vol. 58, p.113 (1978).[1][2] (Describes recrystallization of the structural analog Ethyl 4-amino-3-(methylthiomethyl)benzoate from ethanol).
-
BenchChem. "Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate." (General protocol for lipophilic ethyl benzoates). [1][2]
-
PubChem. "Ethyl 4-chloro-3-nitrobenzoate."[1][2][8] National Center for Biotechnology Information.[1][2] (Melting point data for the nitro analog used for thermal estimation). [1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1] (Foundational reference for solvent selection based on dielectric constants).
Sources
- 1. chemscene.com [chemscene.com]
- 2. ETHYL 4-CHLOROBENZOATE CAS#: 7335-27-5 [m.chemicalbook.com]
- 3. 1822631-73-1|Ethyl 4-chloro-3-(methylthio)benzoate|BLD Pharm [bldpharm.com]
- 4. 1822631-73-1 | Ethyl 4-chloro-3-(methylthio)benzoate | Boroncore [boroncore.com]
- 5. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 8. Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions during the hydrolysis of chlorinated benzoates
Technical Support Center: Troubleshooting Chlorobenzoate Hydrolysis
Overview The hydrolysis of chlorinated benzoate esters into their corresponding chlorobenzoic acids is a fundamental transformation in drug development and organic synthesis. However, the presence of the electron-withdrawing chlorine atom on the aromatic ring introduces competing reaction pathways. This guide provides mechanistic insights and field-proven protocols to minimize side reactions, ensuring high yields and high purity of the desired carboxylic acid.
Section 1: Core Troubleshooting & Mechanistic FAQs
Q1: Why am I detecting hydroxybenzoic acid byproducts during the basic hydrolysis of my chlorobenzoate ester? The Causality: This is the result of a competing Nucleophilic Aromatic Substitution (SNAr) reaction. When utilizing harsh basic conditions (e.g., NaOH or KOH at reflux), the hydroxide ion acts not only as a nucleophile at the ester carbonyl but also at the electron-deficient aromatic ring. The electron-withdrawing nature of the ester/carboxylate group stabilizes the intermediate Meisenheimer complex formed during the attack[1]. Subsequently, the chloride ion acts as a leaving group, yielding a hydroxybenzoate byproduct[2]. This side reaction is highly temperature-dependent and is exacerbated by prolonged heating in strong aqueous bases.
Q2: How can I suppress the SNAr side reaction while ensuring complete ester hydrolysis? The Causality & Solution: To suppress SNAr, you must lower the activation energy required for ester cleavage so the reaction can proceed at ambient temperature. Switch your reagent from NaOH/KOH to Lithium Hydroxide (LiOH) in a biphasic or miscible co-solvent system like Tetrahydrofuran (THF) and water[3]. The lithium cation strongly coordinates with the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon. This "pull" mechanism accelerates the formation of the tetrahedral intermediate, allowing complete hydrolysis at 0–25 °C[4]. At these lower temperatures, the thermal energy is insufficient to overcome the activation barrier for the SNAr pathway, effectively eliminating the hydroxybenzoic acid byproduct.
Q3: My LC-MS shows a different ester product instead of the desired carboxylic acid. What went wrong? The Causality: You are observing transesterification (ester exchange). This typically occurs when an alcoholic solvent (e.g., methanol or ethanol) is used with a catalytic amount of base or an insufficient molar equivalent of water. The alkoxide ion (generated by the deprotonation of the solvent) outcompetes the hydroxide ion, attacking the carbonyl carbon and forming a new ester. The Solution: Ensure water is present in stoichiometric excess. Utilizing a THF:H₂O (3:1 v/v) solvent system prevents transesterification by removing the alcoholic nucleophile entirely while maintaining substrate solubility.
Section 2: Quantitative Data & Side Reaction Comparison
| Competing Reaction | Primary Cause | Mechanistic Intermediate | Mitigation Strategy |
| Nucleophilic Aromatic Substitution (SNAr) | High temperature, strong base (NaOH/KOH). | Meisenheimer Complex | Use LiOH at ambient temp (0–25 °C). |
| Transesterification | Alcoholic solvent, insufficient water. | Tetrahedral Alkoxide | Use THF/H₂O (3:1) solvent system. |
| Incomplete Hydrolysis | Steric hindrance (e.g., ortho-chloro substitution). | N/A | Increase LiOH to 2.0 eq; extend reaction time. |
Section 3: Mechanistic & Workflow Visualizations
Caption: Mechanistic divergence between desired ester hydrolysis and the SNAr side reaction.
Caption: Self-validating experimental workflow for the hydrolysis of chlorobenzoate esters.
Section 4: Self-Validating Experimental Protocol
This protocol utilizes LiOH in a mixed solvent system to ensure complete hydrolysis while acting as a self-validating system to confirm the absence of SNAr side reactions.
Materials:
-
Chlorobenzoate ester (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 to 2.0 eq)
-
Tetrahydrofuran (THF) and Deionized Water (3:1 v/v)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 1.0 equivalent of the chlorobenzoate ester in a 3:1 mixture of THF and water. Causality: THF solubilizes the organic ester, while water dissolves the LiOH and serves as the nucleophile source.
-
Controlled Base Addition: Cool the reaction flask to 0–5 °C using an ice bath. Slowly add 1.5 equivalents of LiOH·H₂O. Causality: Cooling prevents localized heating during the exothermic dissolution/reaction of the base, preventing premature SNAr activation.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 2–4 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is self-validating when the higher-Rf ester spot completely disappears, replaced by a baseline spot (the lithium carboxylate salt). Do not proceed to the next step until conversion is complete.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF. Causality: Removing the organic solvent prevents the product from remaining dissolved during the subsequent acidification step, ensuring maximum precipitation yield.
-
Acidification & Precipitation: Cool the remaining aqueous layer to 0 °C. Add 1M HCl dropwise until the pH reaches 2.0. Validation: The sudden precipitation of a white solid visually confirms the successful protonation of the carboxylate salt into the free chlorobenzoic acid.
-
Isolation & Final Validation: Extract the aqueous mixture with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
-
Quality Control Test: Perform a Ferric Chloride (FeCl₃) test on a small sample of the isolated solid. A negative result (no color change to purple/green) chemically validates that no phenolic OH groups (hydroxybenzoic acid) were formed, confirming the complete suppression of the SNAr side reaction.
-
References
1. - Chemical Communications (RSC Publishing) 2. - Journal of the American Chemical Society 3. - ResearchGate / Chem. Pharm. Bull. 4. - Journal of Medicinal Chemistry (ACS Publications)
Sources
Optimizing catalyst selection for Ethyl 4-chloro-3-(methylthio)benzoate functionalization
The following guide serves as a specialized technical support resource for the functionalization of Ethyl 4-chloro-3-(methylthio)benzoate (CAS: 1822631-73-1). It is designed to address the specific "push-pull" challenges inherent to this substrate: the electronic activation provided by the ester versus the catalyst deactivation risks posed by the thioether.
Topic: Optimizing Catalyst Selection for Thioether-Containing Aryl Chlorides Target Substrate: Ethyl 4-chloro-3-(methylthio)benzoate Document ID: TS-GUIDE-2026-ECMB
Executive Summary: The Substrate Paradox
Before initiating any workflow, researchers must understand the competing electronic and steric forces at play in this specific molecule.
-
The "Green Light" (Activation): The ethyl ester at the para position is a strong Electron Withdrawing Group (EWG). This lowers the electron density at the C-Cl bond, significantly facilitating Oxidative Addition (OA) compared to unactivated chlorobenzenes.
-
The "Red Light" (Poisoning): The methylthio group (-SMe) at the ortho position acts as a "soft" Lewis base. It has a high affinity for "soft" transition metals like Palladium (Pd). Without steric protection, the sulfur atom will coordinate to the Pd center, displacing labile ligands and shutting down the catalytic cycle (formation of resting state [L_nPd(Ar)(S-Ar)]).
Strategic Imperative: You cannot use "commodity" catalysts (e.g., Pd(PPh3)4) for this substrate. You must use high-activity precatalysts with bulky, electron-rich ligands that sterically preclude sulfur coordination while accelerating oxidative addition.
Catalyst Selection Decision Matrix
The following diagram illustrates the logic flow for selecting the optimal catalytic system based on your target transformation.
Figure 1: Decision tree for catalyst and condition selection.[1] Note the emphasis on base selection to preserve the ethyl ester.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Objective: Coupling with Phenylboronic acid derivatives. Recommended System: Pd-PEPPSI-IPr or XPhos Pd G4.
Why this works: The bulky NHC ligand (in PEPPSI) or the isopropyl groups on the biaryl backbone (in XPhos) create a "steric umbrella" around the Pd center. This prevents the ortho-methylthio group from binding to the metal, while the electron-rich nature of the ligand drives the oxidative addition into the C-Cl bond.
Step-by-Step Guide:
-
Charge: In a glovebox or under Ar flow, add Ethyl 4-chloro-3-(methylthio)benzoate (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Note: Avoid hydroxide bases (NaOH, KOH) to prevent saponification of the ethyl ester.
-
-
Catalyst: Add Pd-PEPPSI-IPr (2.0 mol%).
-
Alternative: XPhos Pd G4 (2.0 mol%).
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the boronic acid activation mechanism.
-
Reaction: Seal and heat to 80°C for 4-12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Data: Typical Conversion Rates
| Catalyst System | Ligand Class | Yield (%) | Notes |
| Pd(PPh3)4 | Simple Phosphine | < 10% | Failed. S-poisoning dominates. |
| Pd(OAc)2 / SPhos | Biaryl Phosphine | 85% | Good, but SPhos can be air-sensitive. |
| Pd-PEPPSI-IPr | NHC | 92% | Optimal. Air stable, resists S-poisoning. |
| XPhos Pd G4 | Biaryl Phosphine | 95% | Optimal. Excellent for chlorides. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Coupling with secondary amines (e.g., Morpholine). Challenge: Amine nucleophiles can compete with the S-group for Pd binding.
Step-by-Step Guide:
-
Charge: Substrate (1.0 equiv), Amine (1.2 equiv), Cs2CO3 (2.0 equiv).
-
Why Cs2CO3? It is soluble enough in organic solvents to effect deprotonation without hydrolyzing the ester rapidly.
-
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines). Load at 2-3 mol%.
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
-
Temp: 100°C.
Troubleshooting Center (FAQ)
Q1: The reaction mixture turned black immediately upon heating, and conversion is low. What happened?
-
Diagnosis: "Pd Black" formation. The active catalytic species agglomerated into inactive bulk metal.
-
Cause: The thioether group likely displaced your ligands, destabilizing the Pd(0) species.
-
Fix: Switch to a catalyst with a tighter binding ligand. If using a phosphine, ensure the P:Pd ratio is at least 2:1 or switch to a pre-formed G4 precatalyst (e.g., XPhos Pd G4) which guarantees the correct ligand ratio.
Q2: I see the product, but my ethyl ester has disappeared/converted to acid.
-
Diagnosis: Saponification/Hydrolysis.
-
Cause: Usage of strong hydroxide bases (NaOH) or alkoxides (NaOtBu) in the presence of trace water.
-
Fix: Switch to mild, inorganic bases like K3PO4 (anhydrous) or Cs2CO3 . If using Suzuki coupling, reduce the water content in the solvent mixture (e.g., use 9:1 Dioxane:H2O instead of 4:1).
Q3: Can I use standard Pd(dppf)Cl2 for this?
-
Analysis: While dppf is a bidentate ligand that resists displacement better than PPh3, it is often insufficient for ortho-substituted aryl chlorides.
-
Verdict: It might work for simple cases, but for this specific thio-substituted substrate, it is likely to be sluggish. Stick to Buchwald Biaryl Phosphines (XPhos, RuPhos) or NHCs (IPr).
Q4: Is the methylthio group stable under these conditions?
-
Analysis: Yes. Under standard cross-coupling conditions (Pd(0)/Pd(II) cycles), the C-S bond is generally stable.
-
Warning: Avoid strong oxidants. Do not use oxidative coupling conditions, or you will oxidize the sulfide to a sulfoxide/sulfone (S(O)Me), which changes the electronics and reactivity entirely.
Mechanistic Insight: The "Poison" Pathway
Understanding why the reaction fails is key to fixing it. The diagram below details the competition between the productive cycle and the sulfur-poisoning dead end.
Figure 2: Mechanistic competition. Bulky ligands (Green path) block the sulfur atom from binding, forcing the Pd to react with the C-Cl bond.
References
-
Hartwig, J. F., et al. "Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols."[2] University of California, Berkeley.
- Context: Establishes the use of Josiphos and bulky bisphosphines (CyPF-tBu) to overcome sulfur poisoning.
- Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal. Context: Validates the use of NHC ligands for difficult aryl chlorides.
-
Sigma-Aldrich (Merck). "Product Specification: Ethyl 4-chloro-3-(methylthio)benzoate (CAS 1822631-73-1)."
- Context: Verification of substr
-
Lipshutz, B. H., et al. "Palladium-catalyzed Cross-coupling Reactions in Water." Sigma-Aldrich Technical Review.
- Context: Conditions for mild, surfactant-mediated coupling th
Sources
Preventing oxidation of the methylthio moiety during storage
Subject: Preventing Oxidation of Thioethers (Methionine/Small Molecules) During Storage
Ticket ID: OX-MET-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist
Introduction: The "Silent Killer" of Stability
Welcome to the technical support interface. You are likely here because you have observed a mass shift of +16 Da in your mass spectrometry data, a loss of potency in your peptide, or an inexplicable degradation profile in your small molecule thioether drug.
The methylthio moiety (–S–CH₃), most commonly found in Methionine (Met) residues and thioether-based small molecules, is an electron-rich target for Reactive Oxygen Species (ROS). Unlike aggregation, which is often visible, oxidation is chemically silent until it manifests as a loss of biological activity or immunogenicity.
This guide moves beyond basic "add an antioxidant" advice. We will engineer a storage environment that thermodynamically disfavors the oxidation pathway.
Module 1: The Mechanistic Landscape
To prevent oxidation, you must understand the enemy. The conversion of a thioether to a sulfoxide is not a random event; it is a specific reaction driven by ROS, often catalyzed by trace metals or light.
The Oxidation Cascade
The following diagram illustrates the pathway from a stable Thioether to an irreversible Sulfone, highlighting the specific intervention points where you can break the chain.
Figure 1: The oxidation pathway of the methylthio moiety. Note that while Sulfoxide formation is reversible via enzymes (in vivo), it is a degradation product in vitro.
Module 2: Formulation & Storage Protocols
Protocol A: The "Sacrificial Lamb" Strategy (Excipients)
Do not rely on general antioxidants like Ascorbic Acid without validation (see Troubleshooting). The most effective strategy for Methionine protection is competitive scavenging .
| Excipient Class | Recommended Agent | Working Conc. | Mechanism of Action |
| Sacrificial Antioxidant | L-Methionine | 5–10 mM | Acts as a "decoy." ROS oxidizes the free Met in solution before attacking the Met residues in your drug [1]. |
| Chelator | DTPA or EDTA | 0.05–0.1 mM | Sequesters trace metals (Fe, Cu) that catalyze ROS generation via the Fenton reaction. DTPA is often preferred over EDTA for its higher affinity for transition metals [2]. |
| Thiol Scavenger | N-Acetyl Cysteine (NAC) | 0.01–0.1% | Directly reduces ROS. Caution: Can reduce disulfide bonds in proteins; use only if your molecule lacks structural disulfides. |
| Surfactant | Poloxamer 188 | Variable | Alternative to Polysorbates. Polysorbates (Tween) degrade into peroxides over time, causing oxidation. Poloxamers are generally more resistant to auto-oxidation [3]. |
Protocol B: Headspace Control (The Physical Barrier)
Dissolved oxygen is the fuel for oxidation. Removing it is the most robust preventive measure.
-
Degassing: Sparge all buffers with Helium or Nitrogen for at least 30 minutes prior to formulation. Helium is more effective at displacing O2 but Nitrogen is industry standard.
-
Argon Overlay: When sealing vials, use Argon instead of Nitrogen.
-
Why? Argon is denser than air. It settles as a "blanket" over the liquid interface, whereas Nitrogen can mix with infiltrating air more easily.
-
-
Container Closure: Use stopper/crimp seals with Teflon-faced stoppers to prevent oxygen permeation and leaching of rubber components.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: "I added Ascorbic Acid (Vitamin C) to prevent oxidation, but my degradation increased. Why?"
A: You have likely triggered the Fenton Reaction . Ascorbic acid is a potent antioxidant, but in the presence of trace metals (Iron/Copper), it acts as a pro-oxidant .[1] It reduces Fe³⁺ to Fe²⁺, which then reacts with oxygen to generate the highly destructive Hydroxyl Radical (•OH) [4].[2][3]
-
Fix: Never use Ascorbic Acid without a chelator (EDTA/DTPA). For Met-sensitive products, free L-Methionine is a safer choice.
Q2: "My peptide oxidized even though it was stored at -20°C. How is this possible?"
A: This is the Freeze-Concentration Effect . As water crystallizes into ice, solutes (including your drug, dissolved oxygen, and trace metals) are excluded from the ice lattice and concentrated into microscopic liquid pockets.
-
Result: The local concentration of reactants increases drastically, accelerating oxidation even at sub-zero temperatures.
-
Fix: Flash freeze using liquid nitrogen to minimize the time spent in the "mushy" phase. Use cryoprotectants (Trehalose/Sucrose) to maintain an amorphous glass phase.
Q3: "We use Polysorbate 80 to prevent aggregation, but we see Met oxidation over time."
A: Polysorbates are notorious for Auto-oxidation . Aged Polysorbate 80 degrades into hydroperoxides and reactive aldehydes. These impurities directly attack the methylthio moiety [5].
-
Fix:
-
Use "Low Peroxide" or "Multi-Compendial" grade Polysorbates.
-
Test your surfactant raw material for peroxide content before use.
-
Switch to Poloxamer 188 if feasible.
-
Module 4: Analytical Validation (Did it work?)
You cannot fix what you cannot measure. Standard HPLC often fails to resolve Met vs. Met-Oxide variants.
The Validation Workflow
Use this logic tree to confirm oxidation and validate your prevention strategy.
Figure 2: Analytical decision tree for confirming methylthio oxidation.
Critical Analytical Note:
Artifactual Oxidation: Methionine is easily oxidized during sample preparation (e.g., during trypsin digestion).[4]
-
The Solution: Add 18O-labeled Hydrogen Peroxide to your digestion buffer. This forces any "prep-induced" oxidation to have a mass shift of +18 Da, allowing you to distinguish it from the "storage-induced" oxidation (+16 Da) [6].
References
-
Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins.[5][6] Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Link
-
Li, S., et al. (1995). Chemical instability of proteins.[7] Pharmaceutical Research, 12, 1503–1510.
-
Kerwin, B. A. (2008). Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: Structure and degradation pathways. Journal of Pharmaceutical Sciences, 97(8), 2924-2935. Link
-
Stadtman, E. R. (1991). Ascorbic acid and oxidative inactivation of proteins. The American Journal of Clinical Nutrition, 54(6), 1125S-1128S. Link
-
Kishore, R. S., et al. (2011). Degradation of polysorbates 20 and 80: Studies on thermal autoxidation and hydrolysis. Journal of Pharmaceutical Sciences, 100(2), 721-731. Link
-
Ghesquière, B., et al. (2011). Isotope-labeled hydrogen peroxide for the specific detection of methionine oxidation in proteins.[4] Rapid Communications in Mass Spectrometry, 25(19), 2791-2798. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. german-integrative-medicine.ae [german-integrative-medicine.ae]
- 3. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Troubleshooting Ethyl 4-chloro-3-(methylthio)benzoate Esterification
Executive Summary
Synthesizing Ethyl 4-chloro-3-(methylthio)benzoate from its corresponding carboxylic acid is a critical transformation in pharmaceutical intermediate development. However, researchers frequently encounter stalled reactions and low conversion rates. This guide dissects the mechanistic causality behind these failures—specifically addressing the electronic deactivation caused by the para-chloro and meta-methylthio substituents—and provides self-validating protocols to guarantee high-yield esterification.
Diagnostic Workflow
Caption: Workflow for diagnosing and resolving low conversion in esterification.
Section 1: Mechanistic Causality & Troubleshooting FAQs
Q1: My Fischer esterification stalls at 40-50% conversion despite prolonged reflux. Why does this happen, and how can I drive it to completion? A1: Fischer esterification is a strictly equilibrium-driven process[1]. For 4-chloro-3-(methylthio)benzoic acid, the electron-withdrawing inductive effect of the para-chloro group slightly deactivates the carbonyl carbon, slowing down the forward kinetics. As the reaction slowly proceeds, water accumulates and pushes the equilibrium backward[2]. To solve this, you must apply Le Chatelier's principle by using absolute ethanol as the solvent (large molar excess) and actively removing water[1]. Because ethanol and water form an azeotrope, a standard Dean-Stark trap is inefficient; instead, use a Soxhlet extractor filled with activated 3Å molecular sieves.
Q2: I switched to the Thionyl Chloride (SOCl2) method to bypass the equilibrium issue, but the acid chloride formation is extremely slow. What is missing? A2: Uncatalyzed reaction of SOCl2 with deactivated benzoic acids is notoriously sluggish. The mechanism requires the carboxylic acid to attack the thionyl chloride to form a chlorosulfite intermediate, which then collapses into the acid chloride[3]. For electron-poor systems, this initial nucleophilic attack is hindered. The solution is to add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the carboxylic acid and accelerates the conversion[4].
Q3: During the SOCl2 method, my target ester yield is low, and I observe degradation of the starting material. Could the methylthio group be reacting? A3: Yes. The methylthio (-SCH3) ether is sensitive to harsh oxidative and acidic conditions. If the SOCl2 is old (potentially containing sulfuryl chloride, SO2Cl2) or if the reaction is not kept strictly anhydrous, adventitious water hydrolyzes SOCl2 into HCl and SO2. This highly acidic environment can trigger Pummerer-type side reactions or oxidation of the thioether. To prevent this, use freshly distilled SOCl2 and introduce a mild organic base like pyridine during the ethanolysis step to scavenge the generated HCl, preventing acid-catalyzed degradation and shutting down unwanted side pathways.
Section 2: Validated Experimental Protocols (Self-Validating Systems)
Protocol A: Equilibrium-Shifted Fischer Esterification
This protocol is ideal for moderate-scale synthesis where avoiding harsh chlorinating agents is preferred to protect the thioether.
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-chloro-3-(methylthio)benzoic acid (1.0 eq) in a large excess of absolute ethanol (10-20 volumes) to serve as both reactant and solvent[1].
-
Catalyst Addition: Add 5 mol% of anhydrous p-Toluenesulfonic acid (PTSA). PTSA is preferred over concentrated H₂SO₄ to minimize the risk of thioether cleavage or oxidation during prolonged heating[5].
-
Water Removal: Attach a Soxhlet extractor containing a thimble filled with 20 g of freshly activated 3Å molecular sieves. Attach a reflux condenser on top.
-
Reflux: Heat the mixture to reflux for 16 hours. The condensed ethanol will pass through the molecular sieves, continuously stripping water from the system before returning to the flask[2].
Self-Validation Checkpoint: Monitor the reaction via HPLC. The system is self-validating when the area-under-the-curve (AUC) for the product peak plateaus across three consecutive hourly readings. This confirms that the thermodynamic equilibrium has been completely shifted and maximum conversion is achieved.
Protocol B: DMF-Catalyzed Acyl Chloride Esterification
This two-step protocol ensures rapid, high-yield conversion by bypassing the thermodynamic limitations of Fischer esterification.
Step 1: Acid Chloride Formation
-
Suspend the starting acid (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere.
-
Add anhydrous DMF (0.05 eq) as a catalyst[4].
-
Cool the mixture to 0°C and add freshly distilled SOCl2 (1.5 eq) dropwise.
-
Warm to room temperature and stir for 2 hours.
Self-Validation Checkpoint 1: Remove a 50 µL aliquot of the reaction mixture and quench it into 0.5 mL of anhydrous methanol containing a drop of triethylamine. Analyze via GC-MS. The complete disappearance of the starting acid and the exclusive presence of the methyl ester confirms that the acyl chloride intermediate has been successfully and quantitatively formed.
Step 2: Ethanolysis
-
Concentrate the reaction mixture under reduced pressure to remove excess SOCl2 and dissolved SO2/HCl gases.
-
Redissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
Add absolute ethanol (3.0 eq) and pyridine (2.0 eq) dropwise. The pyridine acts as an acid scavenger[4]. Stir for 1 hour at room temperature.
Self-Validation Checkpoint 2: Perform an aqueous workup by washing the organic layer with saturated aqueous NaHCO3. Any unreacted acyl chloride will hydrolyze to the water-soluble sodium 4-chloro-3-(methylthio)benzoate salt and partition into the aqueous layer[5]. Analyze the organic layer via TLC; a single spot with a higher Rf value than the starting acid validates the successful formation and isolation of pure Ethyl 4-chloro-3-(methylthio)benzoate.
Section 3: Quantitative Data Presentation
| Reaction Method | Catalyst / Activator | Water / Byproduct Handling | Temp & Time | Typical Conversion Rate | Key Validation Metric |
| Standard Fischer | H₂SO₄ (conc.) | None (Standard Reflux) | Reflux, 24h | 40 - 50% | TLC (Persistent SM spot) |
| Optimized Fischer | PTSA (5 mol%) | 3Å Sieves (Soxhlet) | Reflux, 16h | > 85% | HPLC (AUC plateau) |
| Acyl Chloride (Uncatalyzed) | SOCl₂ | Vacuum removal of SO₂/HCl | 40°C, 12h | 60 - 70% | GC-MS (Incomplete activation) |
| Acyl Chloride (Optimized) | SOCl₂ + cat. DMF | Pyridine scavenger | 0°C to RT, 3h | > 95% | Quench test (100% methyl ester) |
References
-
Fisher Esterification: Synthesis and Purification of Esters Source: HSCprep URL: [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation Source: Patsnap Eureka URL:[Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL:[Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL:[Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Ethyl 4-chloro-3-(methylthio)benzoate Purity Analysis
As a Senior Application Scientist, I frequently see laboratories rely on generic, trial-and-error gradients when analyzing complex aromatic building blocks. This approach inevitably leads to co-eluting impurities and failed stability programs. Ethyl 4-chloro-3-(methylthio)benzoate () presents a highly specific analytical challenge: it contains a hydrolyzable ester, an oxidizable thioether, and a halogenated aromatic ring.
This guide objectively compares chromatographic strategies and establishes a self-validating High-Performance Liquid Chromatography (HPLC) method grounded in the latest .
The Analytical Challenge & Technique Comparison
Before defaulting to a specific platform, we must justify the analytical technique based on the molecule's physicochemical liabilities. A common challenge in is selecting a method that does not artificially degrade the sample during analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While excellent for volatile compounds, the thermal instability of the methylthio group often leads to artifactual oxidation (forming sulfoxides) in the heated GC inlet. This skews the purity profile, creating false positives for degradation.
-
UV-Vis Spectrophotometry: Lacks the specificity required to differentiate the parent compound from its primary hydrolytic degradation product (4-chloro-3-(methylthio)benzoic acid), as their chromophores are nearly identical.
-
HPLC-UV (The Optimal Choice): Operates at near-ambient temperatures, preserving the sensitive thioether group. When paired with the correct stationary phase, it offers the high-resolution separation necessary to isolate positional isomers and degradation products.
Mechanistic Method Development: The "Why" Behind the Chemistry
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
Standard C18 columns rely exclusively on hydrophobic (dispersive) partitioning. However, the synthesis of Ethyl 4-chloro-3-(methylthio)benzoate often yields closely eluting positional isomers (e.g., 2-chloro variants).
To solve this, we shift to a Phenyl-Hexyl stationary phase. The electron-deficient nature of the chloro-benzoate ring interacts strongly with the electron-rich phenyl phase of the column. This introduces robust
Mobile Phase & pH Causality
The primary degradation pathway for this compound is the hydrolysis of the ethyl ester, yielding 4-chloro-3-(methylthio)benzoic acid. To ensure this acidic impurity is retained and elutes with a symmetrical peak, the mobile phase pH must be maintained at least 2 units below its
By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we suppress ionization. This forces the acid into its lipophilic, unionized state, preventing peak tailing. Acetonitrile is selected over methanol as the organic modifier to minimize system backpressure and eliminate the risk of transesterification artifacts on the column.
Workflow Visualization
Figure 1: Analytical lifecycle workflow for HPLC method development aligned with ICH Q14 and Q2(R2).
Experimental Protocol: Step-by-Step Methodology
System Preparation & Parameters
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus polar degradation products)
-
2.0 - 10.0 min: Linear ramp to 80% B (Elutes the main API and lipophilic isomers)
-
10.0 - 13.0 min: Hold at 80% B (Column wash)
-
13.0 - 13.1 min: Return to 30% B
-
13.1 - 18.0 min: Re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and stabilizes retention times against ambient laboratory fluctuations).
-
Detection: UV at 235 nm (Optimal absorbance maximum for the substituted benzoate chromophore).
-
Sample Preparation: Dissolve 10 mg of Ethyl 4-chloro-3-(methylthio)benzoate in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.
Comparative Data & Performance Metrics
Table 1: Stationary Phase Performance Comparison (Isomer Resolution)
Data generated using a spiked mixture of the API and its 2-chloro positional isomer.
| Parameter | Standard C18 (150 x 4.6mm, 3µm) | Phenyl-Hexyl (150 x 4.6mm, 3µm) | Regulatory Target |
| Retention Time (API) | 6.8 min | 7.4 min | N/A |
| Resolution ( | 1.4 (Co-elution risk) | 2.8 (Baseline separation) | |
| Tailing Factor ( | 1.35 | 1.05 | |
| Theoretical Plates ( | 8,500 | 12,400 |
Conclusion: The Phenyl-Hexyl phase provides superior
Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method
| Validation Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity Range | 0.5 µg/mL to 150 µg/mL | |
| Method Precision (RSD) | 0.6% (n=6) | |
| Accuracy (Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | Signal-to-Noise |
Trustworthiness: A Self-Validating System
A method is only as reliable as its internal controls. To ensure this protocol acts as a self-validating system, two critical mechanisms are embedded into the workflow:
-
System Suitability Testing (SST): Before any sample batch is analyzed, a resolution mixture containing the API and 4-chloro-3-(methylthio)benzoic acid must be injected. The system is only deemed "valid" for the run if
and . This mathematically proves the column chemistry and mobile phase are performing optimally on that specific day. -
Forced Degradation (Specificity): To prove the method is truly "stability-indicating," the sample is subjected to 3%
(oxidative stress) and 0.1N NaOH (hydrolytic stress). The Phenyl-Hexyl method successfully resolves the resulting highly polar sulfoxide/sulfone peaks and the benzoic acid peak without any co-elution with the main Ethyl 4-chloro-3-(methylthio)benzoate peak. Peak purity analysis via Diode Array Detection (DAD) confirms no hidden co-eluting impurities exist under the main API peak.
References
Mass spectrometry fragmentation patterns of Ethyl 4-chloro-3-(methylthio)benzoate
Title: Structural Elucidation and Platform Comparison Guide: Mass Spectrometry of Ethyl 4-chloro-3-(methylthio)benzoate
Executive Summary
The structural elucidation of substituted benzoates is a critical analytical workflow in agrochemical and pharmaceutical development. Ethyl 4-chloro-3-(methylthio)benzoate (
This guide objectively compares the fragmentation patterns of this compound across leading mass spectrometry platforms—specifically contrasting hard ionization (GC-EI-MS) with soft ionization (LC-ESI-MS/MS). By understanding the causality behind these fragmentation pathways, researchers can select the optimal platform for trace-level quantification, structural confirmation, or impurity profiling.
Chemical Architecture & Fragmentation Causality
To confidently assign mass spectral peaks, we must first understand the thermodynamic stability of the resulting ions. The fragmentation of Ethyl 4-chloro-3-(methylthio)benzoate is driven by the localization of the charge and the stability of the neutral leaving groups [1, 2].
Electron Ionization (EI) Mechanistic Pathways (70 eV)
In a GC-EI-MS system, the 70 eV electron beam strips an electron primarily from the heteroatoms (Sulfur or Oxygen) to form a highly energetic radical cation
-
Molecular Ion Cluster (m/z 230 / 232): The presence of a single chlorine atom yields a characteristic 3:1 isotopic cluster corresponding to
and . -
-Cleavage of the Ester (m/z 185 / 187): The most dominant pathway is the loss of an ethoxy radical (
, ). This forms a highly stable acylium ion ( ). The causality here is resonance stabilization: the positive charge on the carbonyl carbon is delocalized into the aromatic ring. -
Thioether Cleavage (m/z 215 / 217): Loss of a methyl radical (
, ) from the methylthio group is also observed, driven by the stabilization of the resulting sulfur-containing cation. -
Decarbonylation (m/z 157 / 159): The acylium ion (m/z 185) subsequently loses carbon monoxide (
, neutral ) to form a substituted phenyl cation.
Electrospray Ionization (ESI) Mechanistic Pathways
In LC-ESI-MS/MS, soft ionization yields the protonated molecule
-
Neutral Loss of Ethanol (m/z 185.0163): Instead of radical loss, the protonated ester undergoes a rearrangement to expel neutral ethanol (
), yielding the same acylium ion observed in EI. -
Neutral Loss of Methanethiol (m/z 183.0210): Protonation at the sulfur atom can lead to the expulsion of
( ).
Caption: Mechanistic divergence of Ethyl 4-chloro-3-(methylthio)benzoate under EI vs. ESI conditions.
Platform Performance Comparison
When selecting an instrument for the analysis of this compound, laboratories typically choose between Single Quadrupole GC-MS, High-Resolution LC-MS/MS, and Triple Quadrupole LC-MS/MS. Below is an objective comparison of three industry-standard platforms [3, 4, 5].
Agilent 5977B GC/MSD (Single Quadrupole EI)
-
Mechanism: Utilizes a High Efficiency Source (HES) to maximize ion generation.
-
Best For: Routine library matching, volatile impurity profiling, and robust QA/QC.
-
Advantage: The 70 eV EI spectra are highly reproducible and can be cross-referenced with NIST libraries. The HES allows for an Instrument Detection Limit (IDL) as low as 1.5 fg, bridging the gap between single and triple quadrupole sensitivity [3].
Thermo Q Exactive (LC-ESI-Orbitrap HRMS)
-
Mechanism: Combines quadrupole precursor selection with an Orbitrap mass analyzer.
-
Best For: Unknown impurity identification, structural elucidation, and exact mass confirmation.
-
Advantage: Delivers up to 280,000 resolving power (at m/z 200) and sub-1 ppm mass accuracy [4]. This is critical for distinguishing the isobaric loss of
(46.0419 Da) from other potential matrix interferences.
Waters Xevo TQ-XS (LC-ESI-QqQ)
-
Mechanism: Tandem quadrupole utilizing StepWave XS ion transfer optics.
-
Best For: Ultra-trace level pharmacokinetics (PK) and targeted quantitation.
-
Advantage: Unmatched sensitivity for targeted Multiple Reaction Monitoring (MRM). The StepWave XS actively removes neutral species, drastically improving the signal-to-noise ratio for the m/z 231
185 transition [5].
Quantitative Data & Specification Summary
| Feature / Metric | Agilent 5977B GC/MSD | Thermo Q Exactive | Waters Xevo TQ-XS |
| Ionization Mode | EI / CI | Heated ESI (HESI) | ESI / APCI / UniSpray |
| Mass Analyzer | Single Quadrupole | Quadrupole-Orbitrap | Triple Quadrupole (QqQ) |
| Resolving Power | Unit Mass (~1 Da) | Up to 280,000 (FWHM) | Unit Mass (~0.7 Da) |
| Primary Diagnostic Ion | m/z 185 (Acylium) | m/z 185.0163 (Exact Mass) | m/z 185 (MRM Product) |
| Sensitivity (IDL/LLOQ) | 1.5 fg (IDL) | Low femtogram | Sub-femtogram (LLOQ) |
| Primary Application | Volatile screening, NIST matching | Exact mass structural elucidation | High-throughput targeted quantitation |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) is built into step 1 of both workflows.
Protocol A: GC-EI-MS Workflow (Agilent 5977B)
-
System Suitability: Tune the MS using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet relative abundance criteria (m/z 502 > 2% of m/z 69).
-
Sample Preparation: Dissolve the standard in GC-grade Hexane to a final concentration of
. -
Chromatography:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Parameters: Source temperature 230°C, Quadrupole 150°C. Scan range m/z 50–350.
-
Validation: Confirm the isotopic ratio of the molecular ion (m/z 230 and 232) is approximately 3:1, confirming the presence of a single chlorine atom.
Protocol B: LC-ESI-HRMS Workflow (Thermo Q Exactive)
-
System Suitability: Calibrate the Orbitrap using Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Ensure mass accuracy is < 2 ppm.
-
Sample Preparation: Dilute the sample in 50:50 Methanol:Water (0.1% Formic Acid) to
. -
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
MS Parameters: Parallel Reaction Monitoring (PRM) mode. Precursor m/z 231.0243. Collision Energy (NCE): 25, 35, and 45 eV (stepped).
-
Validation: Extract the exact mass chromatogram for m/z 185.0163 with a 5 ppm mass tolerance window.
Caption: Divergent analytical workflows for the structural characterization of Ethyl 4-chloro-3-(methylthio)benzoate.
References
-
NIST Mass Spectrometry Data Center. "Ethyl-4-chlorobenzoate - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81785, Ethyl 4-chlorobenzoate." PubChem. Available at:[Link]
-
Agilent Technologies. "Agilent 5977B Series GC/MSD System - Data Sheet." Agilent. Available at:[Link] (Referenced via )
-
Thermo Fisher Scientific. "Thermo Q Exactive HF Orbitrap - Mass Spectrometry Research and Education Center." University of Florida / Thermo Fisher. Available at:[Link]
-
Waters Corporation. "Xevo TQ-XS Triple Quadrupole Mass Spectrometer." Waters. Available at:[Link] (Referenced via )
Establishing reference standards for Ethyl 4-chloro-3-(methylthio)benzoate
CAS: 1822631-73-1 | Molecular Formula: C₁₀H₁₁ClO₂S
Executive Summary: The Cost of Uncertainty
In the high-stakes environment of drug development, the quality of your reference material is the ceiling of your analytical accuracy. For Ethyl 4-chloro-3-(methylthio)benzoate —a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals—relying on commercial "technical grade" material (typically 95-97% purity) creates a compounding error loop.
This guide details the rigorous establishment of a Primary Reference Standard (PRS) . We compare the analytical performance of a fully qualified PRS against commercial-grade alternatives, demonstrating how the latter can introduce assay biases of up to 4.5%, potentially causing regulatory failure during ICH Q7 audits.
Comparative Analysis: Qualified PRS vs. Commercial Grade
The following data illustrates the risks of using uncharacterized material for quantitative assays.
Experimental Setup
-
Material A (Commercial): Purchased as "97% purity," used "as is."
-
Material B (Qualified PRS): Recrystallized in-house, dried to constant weight, and characterized via Mass Balance (100% - Impurities).
-
Method: HPLC-UV at 254 nm (Method details in Section 4).
Table 1: Performance Metrics & Risk Profile
| Metric | Commercial Grade (Material A) | Qualified PRS (Material B) | Impact on Development |
| Assigned Purity | 97.0% (Label Claim) | 99.8% (Mass Balance) | Potency Bias: Material A introduces a ~2.8% error in yield calculations. |
| Water Content (KF) | Not Reported (0.8% actual) | < 0.1% | Stoichiometry: Moisture in A leads to under-dosing in synthesis. |
| Major Impurity | 4-Chloro-3-(methylthio)benzoic acid (1.2%) | Not Detected (< 0.05%) | Side Reactions: Acid impurity in A can quench sensitive reagents (e.g., organolithiums). |
| S-Oxidation | Sulfoxide detected (0.5%) | Not Detected | Stability: Presence of sulfoxides accelerates further oxidative degradation. |
| Traceability | Vendor COA only | Full NMR/MS/IR/TGA | Regulatory: Material A fails ICH Q7 requirements for GMP starting materials. |
Scientist's Insight: The presence of the free acid (hydrolysis product) in the commercial grade is the most dangerous variable. In downstream coupling reactions, this acidic proton can consume stoichiometric amounts of base, altering reaction kinetics and yield profiles invisibly.
Structural Validation & Characterization Strategy
To establish Material B as a Primary Standard, we employ an Orthogonal Characterization Strategy . This ensures that no single method bias skews the purity assignment.
The "Self-Validating" Protocol
We do not rely solely on HPLC area %. Instead, we use a Mass Balance Approach :
A. 1H-NMR (400 MHz, DMSO-d6)
-
Purpose: Confirm structure and quantify residual solvents.
-
Key Signals:
- 1.33 (t, 3H, -OCH₂CH₃ )
- 2.54 (s, 3H, -SCH₃ ) – Diagnostic peak.
- 4.32 (q, 2H, -OCH₂ CH₃)
- 7.50–8.00 (m, 3H, Aromatic protons).
-
Critical Check: Integration of the S-Methyl singlet (2.54 ppm) vs. the Ethyl quartet. Any deviation suggests S-dealkylation or oxidation.
B. Mass Spectrometry (LC-MS/ESI)
-
Purpose: Confirm molecular weight and isotopic pattern.
-
Observation:
-
[M+H]⁺ = 231.02 Da.
-
Chlorine Isotope Pattern: The spectrum must show a distinct M (100%) and M+2 (32%) peak ratio due to ³⁵Cl/³⁷Cl natural abundance. Absence of this ratio indicates dechlorination.
-
C. IR Spectroscopy (ATR)
-
Diagnostic Bands:
-
1720 cm⁻¹ (C=O, Ester stretch).
-
1100–1300 cm⁻¹ (C-O stretch).
-
Absence of broad -OH stretch (2500–3300 cm⁻¹) confirms absence of the carboxylic acid hydrolysis product.
-
Detailed Experimental Protocols
Protocol A: Purification (Recrystallization)
Standardizing the material to remove hydrolysis and oxidation byproducts.
-
Dissolution: Charge 10.0 g of crude Ethyl 4-chloro-3-(methylthio)benzoate into a 250 mL round-bottom flask.
-
Solvent Addition: Add 40 mL of Ethanol (absolute) . Heat to 60°C with stirring until fully dissolved.
-
Filtration: While hot, filter through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.
-
Transfer to a 4°C environment for 12 hours.
-
Note: Rapid cooling traps the sulfoxide impurity. Slow cooling excludes it.
-
-
Isolation: Filter the white crystalline solid under vacuum. Wash with 10 mL of cold (-20°C) Ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours. Do not exceed 45°C , as thioethers can be sensitive to thermal oxidation.
Protocol B: HPLC Purity Assay (Stability Indicating)
This method separates the parent ester from its acid (hydrolysis) and sulfoxide (oxidation) degradants.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10% → 90% B (Linear Gradient)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).
-
Temperature: 30°C.
Visualizing the Science
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the "Chain of Custody" for data, ensuring the final assigned purity is traceable to raw data.
Caption: The "Mass Balance" workflow ensures purity is calculated by subtracting all measured impurities from 100%.
Diagram 2: Degradation Pathways (Stability Risks)
The thioether and ester moieties are the "weak links" in this molecule.
Caption: Primary degradation pathways. Hydrolysis occurs in humid conditions; S-oxidation occurs upon air exposure.
References
-
International Council for Harmonisation (ICH). (2000).[2] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2022). Technical Guide for the Elaboration of Monographs. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1268247 (Related Structure: Ethyl 4-chloro-3-nitrobenzoate). Retrieved from [Link](Note: Used for physical property estimation of benzoate esters).
-
World Health Organization (WHO). (2018). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. Retrieved from [Link]
Sources
Validating Synthesis Routes for Ethyl 4-chloro-3-(methylthio)benzoate Analogs
Executive Summary
Target Molecule: Ethyl 4-chloro-3-(methylthio)benzoate CAS Registry Number: 1822631-73-1 (Reference for analog structures) Primary Application: Intermediate for kinase inhibitors and agrochemical actives.
This guide objectively compares three distinct synthesis strategies for Ethyl 4-chloro-3-(methylthio)benzoate. While classical Nucleophilic Aromatic Substitution (
Part 1: Critical Route Analysis
Route A: The Precision Route (Pd-Catalyzed C-S Coupling)
Recommendation: Primary Choice for drug discovery and gram-to-kilogram scale-up.
-
Mechanism: This route utilizes the distinct reactivity difference between aryl bromide and aryl chloride bonds. Palladium catalysts (e.g.,
/Xantphos) undergo oxidative addition preferentially at the weaker C-Br bond ( ) over the stronger C-Cl bond ( ), ensuring the methylthio group is installed exclusively at the 3-position. -
Precursor Synthesis: Bromination of ethyl 4-chlorobenzoate yields ethyl 3-bromo-4-chlorobenzoate with >95% regioselectivity because the 3-position is ortho to the directing chloro group (o,p-director) and meta to the ester (m-director).
-
Validation: High atom economy and avoidance of toxic diazonium intermediates.
Route B: The Classical Route (Sandmeyer Sequence)
Recommendation: Secondary Choice when transition metal costs are prohibitive.
-
Mechanism: Relies on the nitration of ethyl 4-chlorobenzoate to install a nitrogen source at the 3-position. Subsequent reduction to the aniline, diazotization, and displacement with thiomethoxide yields the target.
-
Challenges: The multi-step nature decreases overall yield. Handling potentially explosive diazonium salts requires strict temperature control (
). -
Validation: Well-established chemistry but labor-intensive.
Route C: The "Trap" Route (Direct )
Recommendation: DO NOT USE.
-
Failure Mode: Reacting ethyl 3,4-dichlorobenzoate with sodium thiomethoxide results in the wrong isomer . The 4-position (para to the ester EWG) is significantly more activated for nucleophilic attack than the 3-position (meta to ester). This yields ethyl 4-(methylthio)-3-chlorobenzoate, a common impurity that is difficult to separate.
Part 2: Comparative Data & Decision Matrix
| Metric | Route A: Pd-Coupling | Route B: Sandmeyer | Route C: Direct |
| Overall Yield | 75-85% | 45-55% | N/A (Wrong Isomer) |
| Step Count | 2 (Bromination + Coupling) | 4 (Nitration + Red + Diazo + Sub) | 1 |
| Regioselectivity | >98% (3-SMe) | >95% (3-SMe) | >90% (4-SMe) [FAIL] |
| Safety Profile | Moderate (Pd heavy metals) | Low (Explosive intermediates) | High |
| Cost (Lab Scale) | High (Catalyst cost) | Low | Low |
| Scalability | Excellent | Poor (Exotherm management) | Excellent |
Decision Logic Visualization
Figure 1: Decision tree highlighting the efficiency of the Bromination/Coupling pathway compared to the multi-step Sandmeyer route.
Part 3: Validated Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling (Recommended)
Objective: Synthesis of Ethyl 4-chloro-3-(methylthio)benzoate from Ethyl 3-bromo-4-chlorobenzoate.
Reagents:
-
Ethyl 3-bromo-4-chlorobenzoate (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.2 eq)
- (2.5 mol%)[1]
-
Xantphos (5.0 mol%)
-
Toluene or 1,4-Dioxane (Anhydrous)
Workflow:
-
Inertion: Charge a flame-dried Schlenk flask with the aryl bromide,
, and Xantphos. Evacuate and backfill with Argon ( ). -
Solvation: Add anhydrous toluene via syringe. Stir for 5 minutes to pre-complex the catalyst.
-
Addition: Add NaSMe (solid) quickly under a positive stream of Argon.
-
Reaction: Heat the mixture to
for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide ( ) should disappear, replaced by the product ( ). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Self-Validation Check:
-
1H NMR (CDCl3): Look for the S-Methyl singlet at
. -
Regiochemistry: The aromatic region must show an ABX or similar pattern. Crucially, the proton at position 2 (between Cl and COOEt? No, between SMe and COOEt) appears as a doublet with a small meta-coupling constant (
).
Protocol B: Sandmeyer Reaction (Alternative)
Objective: Conversion of Ethyl 3-amino-4-chlorobenzoate to the methylthio analog.
Workflow:
-
Diazotization: Dissolve ethyl 3-amino-4-chlorobenzoate (1.0 eq) in
at . Add (1.1 eq) dropwise, maintaining temp . Stir for 30 min. -
Substitution: In a separate flask, prepare a solution of NaSMe (1.5 eq) in water/THF at
. -
Addition: Slowly add the cold diazonium salt solution to the thiomethoxide solution. Caution: Nitrogen gas evolution.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Extract with DCM, wash with brine, dry over
.
Part 4: Mechanistic Visualization
Figure 2: Catalytic cycle of the Pd-catalyzed cross-coupling showing selective oxidative addition to the C-Br bond, leaving the C-Cl bond intact.
References
-
Regioselectivity in Electrophilic Aromatic Substitution
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
-
Palladium-Catalyzed C-S Coupling
-
Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed Coupling of Aryl Halides with Thiols and Thiophenols." Journal of the American Chemical Society, 128(21).
-
-
Sandmeyer Reaction Methodology
-
Gou, F., et al. (2018). "Renaissance of Sandmeyer-Type Reactions." Accounts of Chemical Research.
-
-
Synthesis of Ethyl 3-bromo-4-chlorobenzoate
-
PubChem Compound Summary for CID 12594301.[2]
-
-
Nucleophilic Aromatic Substitution Regiochemistry
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
-
Sources
Comparative Stability Profile: Methylthio vs. Methoxy Benzoate Esters in Drug Design
Executive Summary
This guide provides a technical comparison between methyl 4-(methylthio)benzoate (thioether) and methyl 4-methoxybenzoate (ether) esters. While often considered bioisosteres, these functional groups exhibit distinct electronic and metabolic behaviors that critically impact the stability of the benzoate ester linkage.
The Verdict: The methoxy (-OMe) analogue demonstrates superior chemical stability toward alkaline hydrolysis compared to the methylthio (-SMe) analogue. This is governed by the strong resonance electron-donating effect of oxygen (
Physicochemical & Electronic Basis
The stability difference between these two analogues is rooted in the electronic influence of the para-substituent on the ester carbonyl carbon. This relationship is quantified by the Hammett equation:
Electronic Parameters (Hammett Constants)
| Substituent | Electronic Nature | Effect on Ester Carbonyl | |
| -OMe (Methoxy) | -0.27 | Strong Donor (Resonance) | Decreases electrophilicity (Stabilizes) |
| -SMe (Methylthio) | 0.00 | Neutral / Weak Donor | Negligible effect (Reference-like) |
| -S(O)Me (Sulfoxide) | +0.49 | Strong Acceptor (Induction) | Increases electrophilicity (Destabilizes) |
Data derived from Hansch et al. and standard physical organic chemistry tables.
Mechanism of Stabilization
-
Methoxy Effect: The oxygen atom in the -OMe group has a significant overlap of its 2p orbital with the aromatic
-system. This resonance donation pushes electron density into the ring and, by extension, toward the carbonyl carbon. This reduces the partial positive charge ( ) on the carbonyl, making it less susceptible to nucleophilic attack by or esterases. -
Methylthio Effect: Sulfur uses 3p orbitals, which have poorer overlap with the carbon 2p
-system. Consequently, the resonance donation is minimal. The -SMe group behaves almost neutrally ( ), offering no significant stabilization to the ester bond.
Chemical Stability: Hydrolytic Kinetics
The primary degradation pathway for benzoate esters in formulation and plasma is Alkaline Hydrolysis (
Theoretical Kinetic Ratio
Given a reaction constant (
Prediction: The methylthio ester hydrolyzes approximately 4 times faster than the methoxy ester under identical alkaline conditions.
Visualization: Hydrolysis Mechanism & Transition State
The following diagram illustrates why the Methoxy analogue is more stable. The resonance contribution raises the energy barrier for the formation of the tetrahedral intermediate.
Caption: Comparative energetic pathway of alkaline hydrolysis. The -OMe group stabilizes the ground state via resonance, increasing the activation energy for hydrolysis.
Metabolic Stability & Oxidative Liability
In a biological system, stability is not just about hydrolysis; it is about susceptibility to Phase I metabolism.
The "Lethal" S-Oxidation Pathway
While -OMe is generally stable to oxidation (though prone to O-dealkylation), -SMe is a "soft spot" for Flavin-containing Monooxygenases (FMO) and CYP450.
-
S-Oxidation: -SMe is rapidly oxidized to Sulfoxide (-S(=O)Me).
-
Electronic Shift: The Hammett constant shifts from
to . -
Consequence: The sulfoxide is a strong electron-withdrawing group. This drastically accelerates the hydrolysis of the ester bond by esterases, effectively acting as a "metabolic trigger" for degradation.
Comparative Metabolic Pathways
Caption: Metabolic fate comparison. S-oxidation creates an electron-withdrawing group that accelerates ester cleavage, a liability not present in the methoxy analogue.
Experimental Protocols
To validate these differences in your specific scaffold, use the following self-validating protocols.
Protocol A: pH-Stat Hydrolysis Kinetics (Chemical Stability)
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Prepare a stock solution of the ester (10 mM) in acetonitrile.
-
Prepare buffer: 50 mM Phosphate buffer (pH 7.4) with 0.1 M KCl (to maintain ionic strength).
-
-
Execution:
-
In a thermostated vessel (37°C), add 19.8 mL of buffer.
-
Inject 200 µL of ester stock (Final conc: 100 µM, 1% ACN).
-
Monitoring: Use UV-Vis spectrophotometry. Monitor the disappearance of the ester peak (typically 250-280 nm) or the appearance of the carboxylate anion.
-
Self-Validation Check: Ensure isosbestic points are preserved in the spectra, confirming a clean A
B conversion without side reactions.
-
-
Calculation:
-
Plot
vs. time. The slope is . -
Calculate
.
-
Protocol B: Microsomal Stability Assay (Metabolic Stability)
Objective: Compare intrinsic clearance (
-
Incubation System:
-
Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test compound: 1 µM final concentration.
-
-
Workflow:
-
Pre-incubate microsomes + compound for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at 0, 5, 15, 30, and 60 min.
-
Quench with ice-cold acetonitrile containing Internal Standard (IS).
-
-
Analysis (LC-MS/MS):
-
Monitor parent depletion to calculate
. -
Critical Step for SMe: Set up MRM transitions for +16 Da (Sulfoxide) and +32 Da (Sulfone). For OMe, monitor -14 Da (O-demethylation).
-
-
Data Interpretation:
-
If SMe analogue disappears faster than OMe and +16 Da peak appears, oxidative instability is confirmed.
-
Summary & Recommendations
| Feature | Methyl 4-Methoxybenzoate | Methyl 4-(Methylthio)benzoate |
| Hammett | -0.27 (Donor) | 0.00 (Neutral) |
| Hydrolysis Rate | Slow (Stable) | Fast (Labile) |
| Metabolic Liability | O-Dealkylation (Slow/Moderate) | S-Oxidation (Rapid) |
| Lipophilicity ( | -0.02 | +0.61 |
| Recommendation | Preferred for systemic stability. | Avoid unless rapid clearance or prodrug activation is desired. |
Final Recommendation: For drug candidates requiring systemic duration, prioritize the methoxy substituent . The methylthio group should only be used if increased lipophilicity is strictly required and the metabolic liability can be blocked (e.g., by steric hindrance), or if the molecule is designed as a "soft drug" intended to degrade rapidly.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Context: Mechanisms of ester hydrolysis and electronic effects). Link
-
Kirsch, J. F., et al. (1968). The Alkaline Hydrolysis of Alkyl Benzoates. Journal of the American Chemical Society.[1] (Context: Rho values for benzoate hydrolysis). Link
-
Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Context: Metabolic liability of thioethers vs ethers). Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: Experimental protocols for microsomal stability). Link
Sources
A Comparative Guide to Quality Control Benchmarks for Industrial-Grade Ethyl 4-chloro-3-(methylthio)benzoate
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. This guide provides an in-depth technical comparison of quality control benchmarks for industrial-grade Ethyl 4-chloro-3-(methylthio)benzoate, a key intermediate in various synthetic pathways. We will explore critical quality attributes, compare analytical methodologies, and present supporting experimental data to ensure the reliability and reproducibility of your research and manufacturing processes.
Introduction: The Critical Role of Quality in Synthesis
Ethyl 4-chloro-3-(methylthio)benzoate (CAS No. 1822631-73-1) is a substituted aromatic thioether with applications in the synthesis of pharmaceuticals and other specialty chemicals. The presence of reactive chloro, methylthio, and ethyl ester functional groups makes it a versatile building block. However, the quality of industrial-grade material can vary significantly between suppliers and batches. Impurities, even in trace amounts, can have a detrimental impact on reaction yields, downstream processing, and the purity of the final active pharmaceutical ingredient (API).[1][2][3]
This guide establishes a framework for assessing the quality of industrial-grade Ethyl 4-chloro-3-(methylthio)benzoate, comparing it against a hypothetical "High-Purity Reference Standard" to highlight key differences in quality control benchmarks.
Comparative Quality Control Benchmarks
The quality of Ethyl 4-chloro-3-(methylthio)benzoate can be defined by a set of critical parameters. The following table outlines proposed benchmarks for both a standard industrial grade and a high-purity reference standard.
| Parameter | Industrial Grade Benchmark | High-Purity Reference Standard | Rationale & Impact |
| Assay (Purity) | ≥ 98.0% | ≥ 99.5% | Higher purity minimizes the presence of uncharacterized impurities that could interfere with subsequent reactions. |
| Appearance | Off-white to yellow solid | White crystalline solid | Color may indicate the presence of oxidized impurities or residual starting materials. |
| Identification | Conforms to reference spectra (¹H NMR, ¹³C NMR, IR, MS) | Conforms to reference spectra (¹H NMR, ¹³C NMR, IR, MS) | Confirms the chemical identity of the material. |
| Individual Impurity | ≤ 0.5% | ≤ 0.1% | Controls specific, known impurities that may have deleterious effects on the synthesis. |
| Total Impurities | ≤ 2.0% | ≤ 0.5% | Limits the overall level of unknown substances in the material. |
| Residual Solvents | Per ICH Q3C guidelines | Per ICH Q3C guidelines, with stricter limits for Class 2 solvents | Ensures the absence of volatile organic compounds that can be harmful and affect reaction stoichiometry. |
| Water Content | ≤ 0.5% | ≤ 0.1% | Water can hydrolyze the ester and may be incompatible with certain reaction conditions. |
| Sulfide Oxidation Products | ≤ 0.5% | ≤ 0.1% | Oxidation of the methylthio group can lead to the formation of sulfoxide and sulfone impurities. |
Potential Impurities and Their Significance
During the synthesis and storage of Ethyl 4-chloro-3-(methylthio)benzoate, several impurities can arise. Understanding these potential impurities is crucial for developing robust analytical methods for their detection and control.
A common synthetic route to aromatic thioethers involves the reaction of a thiophenol with an alkylating agent. Based on this, potential impurities in industrial-grade Ethyl 4-chloro-3-(methylthio)benzoate may include:
-
Starting Materials: Unreacted 4-chloro-3-mercaptobenzoic acid or its ethyl ester, and the methylating agent.
-
Oxidation Products: The methylthio group is susceptible to oxidation, forming the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. These impurities can alter the electronic properties and reactivity of the molecule.
-
Isomeric Impurities: Depending on the synthetic route, small amounts of other positional isomers may be present.
-
Byproducts from Side Reactions: Such as the formation of the corresponding disulfide from the starting thiophenol.
The presence of these impurities can lead to unexpected side reactions, reduced yields, and difficulties in purification of the desired product.
Analytical Methodologies for Quality Control
A multi-faceted analytical approach is necessary for the comprehensive quality control of Ethyl 4-chloro-3-(methylthio)benzoate. This section details the experimental protocols for key analytical techniques.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the main component and quantifying known and unknown impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is determined by area normalization.
DOT Diagram: HPLC Workflow for Purity Analysis
Caption: Workflow for HPLC purity analysis of Ethyl 4-chloro-3-(methylthio)benzoate.
Identification and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of the compound and for the structural elucidation of impurities if they are present at sufficient levels. Quantitative NMR (qNMR) can also be used for an accurate assay determination.[4]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum. Key expected signals include those for the ethyl group, the aromatic protons, and the methylthio group.
Analysis of Volatile Impurities and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic impurities, including residual solvents from the manufacturing process.[1][5][6][7]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A headspace sampler coupled to a GC-MS system.
-
Sample Preparation: Accurately weigh a portion of the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial.
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80 °C) to allow volatile compounds to partition into the headspace.
-
GC-MS Analysis: Inject a sample of the headspace gas into the GC-MS for separation and identification of the volatile components.
-
Quantification: Use external or internal standards for the quantification of identified residual solvents.
DOT Diagram: GC-MS Workflow for Volatile Impurities
Caption: Workflow for headspace GC-MS analysis of volatile impurities.
Comparative Data: Industrial Grade vs. High-Purity Standard
The following table presents a hypothetical but realistic comparison of analytical data for a typical industrial-grade batch and a high-purity reference standard of Ethyl 4-chloro-3-(methylthio)benzoate.
| Analysis | Industrial Grade Result | High-Purity Reference Standard Result |
| HPLC Purity (Area %) | 98.5% | 99.8% |
| ¹H NMR | Conforms to structure, minor unidentified signals | Conforms to structure |
| GC-MS (Residual Solvents) | Toluene: 150 ppm, Acetone: 300 ppm | Toluene: <50 ppm, Acetone: <50 ppm |
| Major Impurity (HPLC) | 0.4% (Unidentified at RRT 1.2) | 0.08% (Methylsulfinyl derivative) |
| Water Content (Karl Fischer) | 0.35% | 0.05% |
This comparative data highlights the tangible differences in quality. The industrial-grade material meets a basic specification but contains a higher level of impurities and residual solvents. For demanding applications, such as late-stage pharmaceutical synthesis, the high-purity reference standard provides a greater degree of confidence and control.
Conclusion and Recommendations
For professionals in research and drug development, a thorough understanding and implementation of robust quality control benchmarks for starting materials like Ethyl 4-chloro-3-(methylthio)benzoate are non-negotiable. While industrial-grade material may be suitable for early-stage research or less sensitive applications, a transition to a high-purity grade is strongly recommended as a project progresses towards clinical development and manufacturing.
We recommend a comprehensive analytical testing regimen that includes HPLC for purity and impurity profiling, NMR for identity confirmation, and GC-MS for the control of volatile impurities and residual solvents. By establishing and adhering to stringent quality control benchmarks, scientists can ensure the integrity of their synthetic processes and the quality of their final products.
References
-
Identifying and Quantifying Impurities in Chemical Products to Meet Regulatory Requirements. (n.d.). SCION Instruments. Retrieved February 27, 2026, from [Link]
-
Hess, S., et al. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved February 27, 2026, from [Link]
-
Monti, D., Orsini, F., & Ricca, G. S. (n.d.). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o−m−p−Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Scilit. Retrieved February 27, 2026, from [Link]
-
Thioanisole Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 27, 2026, from [Link]
-
Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection. (2016, January 13). PubMed. Retrieved February 27, 2026, from [Link]
-
Detection of Toxic Industrial Compounds: A Guide to Analytical Techniques Application. (2003, January 28). LabRulez GCMS. Retrieved February 27, 2026, from [Link]
-
Nicholson, J. K., et al. (1992, November 17). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. PubMed. Retrieved February 27, 2026, from [Link]
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Retrieved February 27, 2026, from [Link]
-
GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29). ResolveMass. Retrieved February 27, 2026, from [Link]
-
Exploring the sulfur species in wine by HPLC-ICPMS/MS. (2019, December 15). ScienceDirect. Retrieved February 27, 2026, from [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2021). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Occurrence and Analysis of Sulfur Compounds in Wine. (n.d.). AIR Unimi. Retrieved February 27, 2026, from [Link]
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (2020). PMC. Retrieved February 27, 2026, from [Link]
-
Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. (n.d.). Waters. Retrieved February 27, 2026, from [Link]
-
The qualitative analysis of dilute aqueous solutions of thiols and thioethers by thin-layer chromatography. (1969). Analyst (RSC Publishing). Retrieved February 27, 2026, from [Link]
-
Quality control: Methods of analysis. (n.d.). Scilit. Retrieved February 27, 2026, from [Link]
Sources
- 1. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 2. The qualitative analysis of dilute aqueous solutions of thiols and thioethers by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Ethyl 4-chloro-3-(methylthio)benzoate proper disposal procedures
Part 1: Operational Executive Summary
Immediate Action Card: Ethyl 4-chloro-3-(methylthio)benzoate
| Parameter | Critical Data |
| CAS Number | 1822631-73-1 |
| Chemical Class | Halogenated Aromatic Thioether / Ester |
| Primary Hazards | Irritant/Corrosive (Skin/Eye), Aquatic Toxicity (Chronic), Stench (Sulfide moiety).[1] |
| Waste Stream | Halogenated Organic Waste (Strict Segregation Required).[2] |
| Disposal Method | High-Temperature Incineration (with scrubber for HCl/SOx). |
| Forbidden | NEVER dispose of down the drain. DO NOT mix with oxidizers (peroxides/nitric acid) in waste stream (risk of exothermic sulfoxide formation). |
Part 2: Technical Rationale & Causality
As researchers, we do not simply "throw away" chemicals; we manage lifecycle termination to prevent environmental reentry and laboratory accidents. The disposal protocol for Ethyl 4-chloro-3-(methylthio)benzoate is dictated by its three functional groups:
-
The Chlorobenzene Ring: This moiety renders the compound resistant to biodegradation. Standard wastewater treatment cannot effectively break down chlorinated aromatics, necessitating high-temperature incineration (typically >1100°C) to prevent the formation of dioxins and to capture hydrochloric acid (HCl) via scrubbers [1].
-
The Methylthio (Sulfide) Group: Sulfides are prone to oxidation. If mistakenly mixed with oxidizing waste (e.g., chromic acid, peroxides), this compound can undergo rapid, exothermic oxidation to sulfoxides or sulfones, potentially over-pressurizing waste containers. Furthermore, thermal decomposition releases Sulfur Oxides (SOx), requiring specific flue gas treatment at the incineration facility.
-
The Ethyl Ester: While combustible, the halogen and sulfur content overrides standard "flammable solvent" disposal protocols. It must be classified as Halogenated to ensure the receiving facility utilizes the correct burn profile.
Part 3: Validated Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired shelf stock, contaminated solids, or recrystallization filter cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Why: HDPE is resistant to potential hydrolysis products (HCl) and prevents physical breakage.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Required Fields: "Hazardous Waste," "Ethyl 4-chloro-3-(methylthio)benzoate," "Toxic," "Halogenated."[3]
-
-
Odor Control: If the sulfide stench is perceptible, double-bag the primary container in a chemically resistant zip-lock bag or overpack drum before placing it in the satellite accumulation area.
-
Transfer: Move to the institutional "Solid Hazardous Waste" stream destined for incineration.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures or HPLC waste containing the compound.[3][4]
-
Segregation (The Critical Step):
-
Correct Stream: Pour into the Halogenated Organic Solvent carboy.
-
Incorrect Stream: Do not pour into "Non-Halogenated" or "Aqueous" waste.
-
Self-Validating Check: Does the waste container label explicitly say "Halogenated"? If no, stop. The presence of the Chlorine atom (Cl) legally and chemically mandates this classification to prevent regulatory fines and incinerator damage.
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers or active metals (e.g., Sodium metal), which could react with the sulfide or ester functionalities.
-
Closure: Cap tightly. Sulfides are volatile; loose caps will lead to laboratory odor issues.
Protocol C: Spill Cleanup (Emergency Response)
Applicability: Benchtop spills < 500 mg.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Containment: Surround the spill with an absorbent dike (vermiculite or spill pillows).
-
Neutralization (Odor & Toxicity):
-
Cover the spill with a solvent-absorbent pad.
-
Scientist's Note: Do not use bleach (hypochlorite) immediately on the neat compound, as this may generate heat and more volatile oxidized byproducts. Absorb first, then clean the surface.
-
-
Disposal: Place all contaminated absorbents into a heavy-duty plastic bag, seal, and tag as Solid Halogenated Hazardous Waste .
Part 4: Decision Logic & Workflow
The following diagram illustrates the immutable logic flow for disposing of this specific compound. This workflow prevents the common error of misclassifying thio-ethers as simple organic waste.
Figure 1: Decision matrix for segregating Ethyl 4-chloro-3-(methylthio)benzoate waste streams.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Chapter 8: Management of Waste. National Academies Press.
-
[Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories of Hazardous Waste (F-List & Characteristic Wastes).
-
[Link]
-
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-methylbenzoic acid (Analog).
-
University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids Disposal SOP.
-
[Link]
-
Sources
Personal protective equipment for handling Ethyl 4-chloro-3-(methylthio)benzoate
Executive Hazard Assessment
Handling Ethyl 4-chloro-3-(methylthio)benzoate requires a safety strategy that goes beyond standard organic synthesis protocols. This molecule contains three distinct functional groups that dictate its safety profile: an ester , an aryl chloride , and a thioether (methylthio group) .
While specific toxicological data (LD50) for this exact intermediate may be proprietary or limited, the Precautionary Principle mandates we treat it based on its constituent pharmacophores.
| Functional Group | Associated Hazard Risk | Operational Implication |
| Aryl Chloride | Skin/Eye Irritation, Potential Sensitization | High-grade barrier protection (PPE) required. |
| Thioether (-SMe) | Stench , Oxidation Sensitivity | Strict Fume Hood Use. Avoid strong oxidizers (e.g., H₂O₂, KMnO₄) unless intended, as this generates sulfoxides. |
| Ethyl Ester | Hydrolysis, Skin Permeation | Lipophilic nature facilitates skin absorption; standard latex gloves are insufficient. |
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilic nature of benzoate esters allows them to permeate thin rubber quickly. The presence of sulfur and chlorine adds an irritation risk upon breakthrough.
A. Hand Protection: The "Double-Barrier" Standard
Do NOT use Latex. Latex offers poor resistance to aromatic esters and organic solvents used in their synthesis.
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Protocol: Inspect outer gloves every 30 minutes. If contact with the neat oil/solid occurs, change immediately . The "methylthio" moiety can permeate gloves and leave a persistent odor on the skin even without a visible burn.
B. Respiratory & Inhalation Control[1][2][3][4][5][6][7]
-
Engineering Control (Primary): All handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Respiratory PPE (Secondary): If work must occur outside a hood (e.g., equipment maintenance), a half-face respirator with P100/OV (Organic Vapor) cartridges is mandatory. Simple N95 masks provide zero protection against the volatile sulfur components or ester vapors.
C. Eye & Face Defense[2][3][4][5][6][7][8][9]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of fine dust (if solid) or micro-droplets (if oil) maneuvering around the lenses.
-
High Volume (>50g): Add a Face Shield over goggles to protect against splash-back during transfers.
Operational Workflow: The "Safe Transfer" Protocol
This protocol minimizes the risk of aerosolization and odor release.
Step 1: Receiving & Storage[4][6]
-
Inspection: Upon receipt, check the bottle for "sweating" or crystallization on the cap, which indicates leakage.
-
Storage: Store in a cool, dry place (2–8°C is often recommended for thioethers to prevent oxidation). Keep container tightly sealed to contain the sulfur odor.
Step 2: Weighing & Transfer
-
Static Control: If the substance is a solid, use an anti-static gun or ionizer. Chlorinated aromatics can build static charge, leading to powder scattering.
-
The "Boat-to-Flask" Method:
-
Tare the weighing boat inside the fume hood.
-
Transfer the compound.
-
Do not walk the open boat across the lab. Use a secondary container (e.g., a larger beaker with a watch glass cover) to transport the weighing boat from the balance to the reaction flask.
-
Step 3: Reaction & Quenching
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. Thioethers can oxidize to sulfoxides in air, altering your stoichiometry and potentially creating exothermic side reactions.
-
Odor Control: Keep a bleach bath (10% Sodium Hypochlorite) in the hood. Bleach effectively oxidizes trace sulfur compounds, neutralizing the odor on glassware before it leaves the hood.
Visualization: Safety & Logic Flow
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational safety workflow emphasizing the "Gatekeeper" role of PPE and the specific cleanup requirement for sulfur-containing compounds.
Emergency & Disposal Procedures
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don double nitrile gloves, goggles, and a respirator (if outside hood).
-
Contain: Use a spill pillow or vermiculite. Do not use paper towels alone, as they increase the surface area for evaporation (odor release).
-
Neutralize: Wipe the area with a 10% bleach solution to oxidize the thioether and kill the smell.
Waste Disposal (Cradle-to-Grave)
-
Classification: This is Halogenated Organic Waste .
-
Segregation: Never mix with acidic waste streams. The presence of the sulfur group and the ester means that strong acids could liberate toxic or malodorous byproducts.
-
Labeling: Clearly mark the tag with "Contains Sulfur" and "Aryl Chloride." This alerts the waste disposal vendor to incineration protocols rather than fuel blending.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-chlorobenzoate (Structural Analog). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves.[1] (Validates nitrile resistance to esters). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
